N-hexadecylaniline

Catalog No.
S6643083
CAS No.
4439-42-3
M.F
C22H39N
M. Wt
317.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-hexadecylaniline

CAS Number

4439-42-3

Product Name

N-hexadecylaniline

IUPAC Name

N-hexadecylaniline

Molecular Formula

C22H39N

Molecular Weight

317.6 g/mol

InChI

InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23-22-19-16-15-17-20-22/h15-17,19-20,23H,2-14,18,21H2,1H3

InChI Key

IXEGRINNWXKNJO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCNC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=CC=CC=C1

The exact mass of the compound N-Hexadecyl-aniline is 317.308250248 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

A Framework for Interpreting the IR Spectrum of N-Hexadecylaniline

Author: Smolecule Technical Support Team. Date: February 2026

The structure of N-hexadecylaniline consists of a primary aromatic amine group (-NH₂) attached to a phenyl ring, which is in turn connected to a long, 16-carbon aliphatic chain. The IR spectrum will consequently show characteristic absorptions from both the aromatic and aliphatic regions [1].

The table below summarizes the key absorption bands you can expect to find and their molecular assignments.

Frequency Range (cm⁻¹) Intensity / Appearance Assignment / Functional Group
~3400-3300 Medium, sharp (often doublet) N-H Stretch, primary aromatic amine [2]
~3100-3000 Weak to medium C-H Stretch, aromatic ring [1] [2]
~2950-2850 Strong to medium C-H Stretch, aliphatic (CH₃, CH₂) [2]
~1650-1580 Medium N-H Bend (primary amine); can overlap with C=C [2]
~1620-1580 Medium C=C Stretch, aromatic ring [2]
~1520-1480 Medium C=C Stretch, aromatic ring [2]
~1300-1000 Variable C-N Stretch, aromatic amine [2]
~900-670 Strong, multiple bands C-H "Out-of-plane" Bending, aromatic ring substitution pattern [2]

To systematically analyze an IR spectrum, you can follow the logical workflow below.

Start Start IR Spectrum Analysis Step1 Check High-Frequency Region (4000-2700 cm⁻¹) Look for O-H, N-H, C-H stretches Start->Step1 Step2 Inspect the Carbonyl Region (1800-1650 cm⁻¹) Look for strong C=O 'sword' peak Step1->Step2 No C=O? Step3 Analyze Fingerprint Region (1500-500 cm⁻¹) Identify C=C, C-N, aromatic bends Step2->Step3 Step4 Correlate All Findings Combine data from all regions for final functional group ID Step3->Step4 Result Functional Groups Identified Step4->Result

Figure 1: A sequential workflow for interpreting an infrared spectrum.

Experimental Protocol for IR Spectroscopy

For researchers needing to obtain and analyze an IR spectrum, here is a detailed methodological overview.

  • Sample Preparation: For a solid like this compound, the KBr pellet method is standard. Finely grind 1-2 mg of the pure sample with 200-300 mg of dry potassium bromide (KBr). Press the mixture under high pressure (approximately 8-10 tons) for a few minutes to form a transparent pellet. Ensure the equipment is clean and dry to avoid water vapor interference [3].
  • Instrumentation and Data Collection: Use an FTIR spectrometer. Acquire a background spectrum with a pure KBr pellet. Then, place the sample pellet in the holder and run the analysis. Typical parameters are 4 cm⁻¹ resolution and 16-32 scans to improve the signal-to-noise ratio [3].
  • Data Interpretation Workflow: Follow the steps in Figure 1.
    • Prioritize Key Regions: Focus first on the high-frequency region (X-H stretches) and the carbonyl region, as these provide the most diagnostic information [1].
    • Identify Negative Evidence: The absence of a strong, broad O-H band around 3300 cm⁻¹ and a strong C=O band around 1700 cm⁻¹ helps rule out alcohols, carboxylic acids, and other carbonyl-containing compounds [1].
    • Corroborate with Structure: For this compound, confirm the presence of both the aromatic amine (twin N-H peaks) and the long aliphatic chain (strong C-H stretches below 3000 cm⁻¹) [2].
    • Consult Reference Tables: Use detailed correlation tables to assign peaks in the fingerprint region and confirm the aromatic substitution pattern [2].

Key Technical Considerations for Researchers

  • Primary Amine vs. Secondary Amine: A primary amine (like in this compound) typically shows two sharp peaks for the N-H stretch, while a secondary amine shows only one. This is a key diagnostic feature [1] [2].
  • Aromatic C-H Stretches: The relatively weak bands just above 3000 cm⁻¹ confirm the presence of an sp² hybridized C-H bond, which is characteristic of an aromatic ring. In contrast, the strong bands below 3000 cm⁻¹ are from the sp³ C-H bonds of the hexadecyl chain [1].
  • Analyzing the Fingerprint Region: The complex set of peaks between 900-670 cm⁻¹ (C-H out-of-plane bending) is highly characteristic of the substitution pattern on the benzene ring. For a monosubstituted benzene like aniline, a strong band near 690-710 cm⁻¹ and another at 730-770 cm⁻¹ are typically observed [2].

References

N-hexadecylaniline amphiphilic properties explanation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure and Amphiphilic Character

N-hexadecylaniline (HDA) is an aromatic amine derivative with a structure that confers distinct amphiphilic properties [1]. The table below summarizes the key structural features and their contributions to its amphiphilic character.

Structural Feature Chemical Nature Contribution to Amphiphilicity
Hexadecyl Chain (C₁₆H₃₃) Long, saturated alkyl chain; hydrophobic Provides the molecule with a strong affinity for non-polar environments (lipophilic tail).
Aniline Group Aromatic ring with a primary amine (-NH₂) Serves as the polar head group; can engage in π-π interactions and act as a reducing agent.

Experimental Protocol: HDA Monolayer and Nanoparticle Formation

A key methodology for studying HDA's interfacial behavior involves using it as a reducing agent template in a Langmuir-Blodgett (LB) monolayer to synthesize gold nanoparticles (AuNPs) [1]. The detailed protocol is as follows:

  • Monolayer Preparation: A solution of HDA in a volatile organic solvent is spread onto the surface of an aqueous solution of tetrachloroauric acid (HAuCl₄) [1].
  • Monolayer Compression: The floating HDA monolayer is compressed to a constant surface pressure of 5 mN/m. This pressure corresponds to a state of closely packed HDA molecules at the air-water interface, creating a defined two-dimensional reaction environment [1].
  • Interfacial Reaction: The aniline head groups of HDA, located at the interface, reduce the gold ions (Au³⁺) from the subphase to metallic gold (Au⁰). This process initiates the nucleation and growth of gold nanoparticles beneath the organic monolayer [1].
  • Kinetic Monitoring: The reaction progress is monitored in real-time by measuring the change in the monolayer's surface area (ΔA) over time at constant surface pressure. The expansion of the area is directly related to the increasing cross-sectional area of the growing nanoparticles beneath the monolayer [1].
  • Analysis: The kinetic data of area change versus time is analyzed using a modified Finke-Watzky two-step model, which involves a slow continuous nucleation step followed by a faster autocatalytic growth step. Atomic Force Microscopy (AFM) is used post-transfer to characterize the size and shape of the synthesized nanoparticles [1].

The workflow below illustrates the experimental setup and the kinetic process of nanoparticle formation.

G Start Start: Prepare Aqueous HAuCl₄ Subphase A Spread HDA Monolayer Start->A B Compress to 5 mN/m A->B C Nucleation: Au³⁺ Reduction B->C D Growth: Autocatalytic Growth C->D E Monitor Area Change (ΔA) D->E F LB-Transfer & AFM Analysis E->F End End: AuNPs Characterization F->End

Experimental workflow for AuNP synthesis using an HDA monolayer.

Application in Nanomaterial Synthesis

The primary application of HDA's amphiphilic properties is in the controlled synthesis of nanomaterials. Its role is twofold:

  • Physical Confinement: The closely packed monolayer provides a structured environment that templates nanoparticle growth [1].
  • Chemical Capping and Reduction: The aniline head group acts as both a reducing agent and likely a capping ligand, influencing the final size and morphology of the nanoparticles. Studies confirm that the number of gold nuclei remains constant during the growth stage, indicating a distinct separation between the nucleation and growth phases in this system [1].

Key Quantitative Parameters

The table below lists key parameters from a kinetic study of gold nanoparticle formation using HDA monolayers.

Parameter Value / Observation Context
Constant Surface Pressure 5 mN/m Surface pressure at which the HDA monolayer is maintained during nanoparticle formation [1].
Nuclei Size (Au atoms) Reference Value The number of gold atoms in initial nuclei formed by HDA was found to be 15 times smaller than those formed by Bovine Serum Albumin (BSA) under similar conditions [1].
Kinetic Model Finke-Watzky (F-W) The two-step model (slow nucleation → fast autocatalytic growth) effectively describes the kinetics of AuNP formation in the HDA monolayer system [1].

Conclusion and Research Implications

This compound serves as an effective amphiphile for organizing reactions at the air-water interface. Its well-defined molecular structure allows it to form stable monolayers that act as reductant templates, enabling the synthesis of metal nanoparticles with controlled nucleation and growth kinetics [1]. This makes HDA particularly valuable for fundamental studies of nanomaterial formation and for developing advanced nanomaterials with tailored properties.

References

what is N-hexadecylaniline used for in research

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key research applications identified for N-hexadecylaniline and its derivatives.

Research Application Function/Role Key Findings/Outcomes
Functionalized Nano-vesicles [1] Key component in a light-triggered Nitric Oxide (NO) releasing donor system for potential therapeutic applications. Vesicles enabled controlled, targeted NO release with advantages of biocompatibility, aqueous stability, and precise payload control [1].
Organized Molecular Films & Nanomaterials [2] Building block for fabricating hybrid organized molecular films (e.g., via Langmuir-Blodgett technique) and synthesizing anisotropic gold nanoparticles. Used in fundamental materials science to create structured systems and control the shape of metal nanoparticles in organic media [2].
Polymer & Oligomer Synthesis [3] A substrate (arylamine) for enzymatic oligomerization and polymerization, contributing to "green" chemistry for conductive/redox-active polymers. Enzymatic processes under mild conditions can yield environmentally friendly oligomers and polymers with potential electronic applications [3].
Experimental Protocol for NO-Releasing Vesicles

For the most technically detailed application found—the creation of nitric oxide-releasing vesicles—the experimental methodology can be summarized as follows [1]:

  • Synthesis of N-hexadecyl-4-nitro-3-(trifluoromethyl)aniline (Amp-NTA):

    • Reaction: A mixture of hexadecylamine (5.348 g, 22.15 mmol) and Na₂CO₃ (2.347 g, 22.15 mmol) is refluxed in 50 mL of ethanol for 20 minutes.
    • Addition: 5-Chloro-2-nitrobenzotrifluoride (645 μL, 4.43 mmol) is added to the refluxing mixture.
    • Process: The reaction continues with stirring for 3 days. After cooling, the suspension is filtered and concentrated.
    • Purification: The crude product is extracted with chloroform and purified via column chromatography (silica gel, 100-200 mesh; eluent: CHCl₃/hexane, 1:1) to yield Amp-NTA as a yellow powder [1].
  • Preparation of Functionalized Vesicles (Ves-NTA):

    • Film Formation: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (3.67 mg, 5 μmol) and the synthesized Amp-NTA (96.35 μL of a 2.234 mg/mL solution in CHCl₃) are dissolved in chloroform. The solvent is completely evaporated under reduced pressure to form a thin, dry film.
    • Hydration & Extrusion: The film is rehydrated with 5 mL of 10 mM phosphate buffer (pH 7.4) at 60°C with sonication for 60 minutes, forming a turbid suspension.
    • Size Control: The suspension is passed through a polycarbonate membrane (0.1 μm pore size) using a mini-extruder to obtain nanoscale vesicles [1].
  • NO Release Studies & Quantification:

    • Trigger: NO release is initiated by irradiation with blue light (410 nm).
    • Monitoring: Release kinetics are monitored using UV-Vis absorption spectroscopy, observing characteristic changes in absorbance.
    • Quantification: The amount of NO released is quantified using the colorimetric Griess assay, which measures the formation of an azo dye detected at 510 nm [1].

This workflow for creating and testing NO-releasing vesicles can be visualized in the following diagram:

G Start Start Synthesis Synth Synthesize Amp-NTA (Reflux hexadecylamine, Na₂CO₃, and chloro-nitro precursor) Start->Synth Purif Purify Product (Column Chromatography) Synth->Purif PrepVes Prepare Vesicle Film (Dissolve DPPC + Amp-NTA in CHCl₃; evaporate solvent) Purif->PrepVes Hydrate Hydrate and Extrude (Rehydrate film in buffer; extrude through 0.1 µm membrane) PrepVes->Hydrate Characterize Characterize & Test (Irradiate with 410 nm light; UV-Vis & Griess Assay) Hydrate->Characterize

Information Gaps and Future Research

It is important to note the limitations of the gathered information for your requested guide:

  • Lack of Quantitative Data: The search results do not contain extensive quantitative data on performance metrics (e.g., precise release kinetics, cytotoxicity levels, encapsulation efficiency) suitable for a detailed comparison table.
  • No Detailed Signaling Pathways: While the role of nitric oxide as a signaling molecule is mentioned [1], the specific biochemical pathways affected by this compound-derived systems were not described in depth.
  • Limited Scope: The identified applications are focused on materials science and drug delivery systems. Other potential uses in organic synthesis or catalysis were not covered in the available search results.

References

Comprehensive Application Notes and Protocols: Synthesis and Characterization of Polyaniline-Chitosan Nanocomposites

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Polyaniline-Chitosan Nanocomposites

Polyaniline-chitosan (PANI-CHT) nanocomposites represent a innovative class of hybrid materials that combine the unique electrical properties of conducting polymers with the biocompatibility and biodegradability of natural polysaccharides. These materials have garnered significant attention in recent years due to their multifunctional characteristics, including environmental stability, tunable conductivity, biocompatibility, and enhanced mechanical properties. The synergistic combination of PANI and chitosan creates materials with exceptional potential for applications ranging from environmental remediation to biomedical devices and energy storage systems [1] [2].

Chitosan, a linear polysaccharide derived from deacetylation of chitin, possesses excellent film-forming properties, chemical inertness, biocompatibility, and biodegradability. However, its poor electrical conductivity limits applications in electronic devices. Conversely, polyaniline is one of the most promising conducting polymers due to its simple synthesis, environmental stability, and tunable conductivity through doping processes. Unfortunately, PANI suffers from poor processability and limited biodegradability. The combination of these two materials in nanocomposite form results in a hybrid system that overcomes the individual limitations of each component while preserving their advantageous properties [2] [3] [4].

Synthesis Methods and Comparative Analysis

In Situ Polymerization Approaches

The most widely employed method for synthesizing PANI-CHT nanocomposites is in situ chemical polymerization, where aniline monomer is polymerized in the presence of chitosan. This approach typically involves dissolving chitosan in dilute acetic acid, adding aniline monomer, and subsequently introducing an oxidant such as ammonium persulfate (APS) to initiate polymerization. The process results in the formation of PANI within the chitosan matrix, creating an intimately blended nanocomposite with potential covalent bonding between the components [1] [5] [6].

A representative protocol involves dissolving 0.4 g of chitosan in 20 mL of distilled aniline (0.2 M) in a round-bottom flask maintained at 0-5°C in an ice bath. Then, 0.1 M ammonium persulfate solution is added dropwise under constant stirring. The reaction mixture is continued for 12 hours until it turns black-green. The precipitate is collected via centrifugation, washed thoroughly with distilled water, and dried at 40°C for 24 hours under vacuum to obtain a green-black powder [1]. This method typically produces Type 1 composites characterized by covalent and hydrogen bonding, which result in more compact structures with reduced water swelling compared to other preparation routes [5] [6].

Alternative Synthesis Strategies

Beyond in situ polymerization, researchers have developed additional synthetic routes to tailor the properties of PANI-CHT nanocomposites for specific applications:

  • Molecular Association (Type 2): This method involves molecular-level association between pre-formed PANI and chitosan in acidic aqueous media, resulting primarily in non-covalent interactions with possible trace covalent bonding [5] [6].

  • Physical Blending (Type 3): Simple physical mixing of PANI and CHT powders without solvent assistance, which yields composites with predominantly non-covalent interactions and generally inferior structural stability compared to other methods [5] [6].

  • Ternary Composites: Incorporation of additional components such as silver nanoparticles or metal oxides to enhance specific properties. For instance, silver nanoparticles can be synthesized separately via chemical reduction using hydrazinium hydroxide and silver nitrate with CTAB as a surfactant, then incorporated into the PANI-CHT matrix during in situ polymerization [1] [7].

Table 1: Comparison of Synthesis Methods for PANI-CHT Nanocomposites

Method Type Bonding Characteristics Structural Stability Key Advantages Limitations
In Situ Polymerization (Type 1) Covalent and hydrogen bonding High Enhanced structural integrity, controlled morphology Requires precise control of reaction conditions
Molecular Association (Type 2) Predominantly non-covalent with possible trace covalent Medium Simpler process, maintains functional groups Less control over polymer structure
Physical Blending (Type 3) Non-covalent interactions only Low Extremely simple, no chemical modification Weak interfacial interactions, prone to phase separation

Structural Characterization and Properties

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) Spectroscopy provides crucial evidence of chemical interactions between PANI and chitosan components. For pure chitosan, characteristic absorption bands appear at approximately 3435 cm⁻¹ (O-H stretching), 1654 cm⁻¹ and 1597 cm⁻¹ (N-H bending), 1379 cm⁻¹ (C-O-H vibration), and 1155 cm⁻¹ (C-O-C bridge stretching) [3]. In PANI-chitosan composites, the FTIR spectra show shifts in these characteristic bands, indicating strong interactions between the components. The shifting of chitosan's NH₂ bending vibration to higher wavenumbers and changes in PANI's quinoid and benzenoid ring vibrations suggest covalent grafting and hydrogen bonding between the polymers [3].

UV-Visible spectroscopy further confirms composite formation through characteristic absorption bands. PANI typically exhibits two primary absorption peaks at approximately 330-340 nm (π-π* transition in benzenoid rings) and 620-640 nm (quinoid ring excitonic transition) [2]. In chitosan-PANI composites, these peaks may shift or change in intensity, indicating electronic interactions between the components. Additionally, 1H NMR spectroscopy has been employed to provide evidence of covalent bonding in in situ polymerized samples, with characteristic signals around 30.3 ppm suggesting methyl group formation through chemical reactions between PANI and chitosan [5] [6].

Morphological and Thermal Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) reveal the surface morphology and internal structure of PANI-CHT nanocomposites. Studies show that incorporating chitosan as a template during PANI polymerization results in more uniform and ordered structures compared to irregular PANI nanoparticles formed without templates [5] [6]. The addition of metal nanoparticles such as silver or zinc oxide can further modify the morphology, transforming it from granular to plate-like structures [7].

Thermogravimetric Analysis (TGA) demonstrates the enhanced thermal stability of PANI-CHT composites compared to pure chitosan. While chitosan typically degrades in three main stages (dehydration, depolymerization, and decomposition of acetylated units), PANI-CHT composites exhibit improved final degradation temperatures. Research shows that certain composites maintain stability up to 900°C, with residual weights significantly higher than pure chitosan, confirming the reinforcing effect of PANI on the chitosan matrix [3] [7].

Table 2: Key Characterization Techniques for PANI-CHT Nanocomposites

Characterization Method Key Information Obtained Characteristic Features Observed
FTIR Spectroscopy Chemical bonding and interactions Shift in NH₂ bending vibrations (1597→1650 cm⁻¹), changes in quinoid/benzenoid ring vibrations
UV-Vis Spectroscopy Electronic structure and transitions π-π* transition (~330-340 nm), excitonic transition (~620-640 nm) with shifts in composites
XRD Analysis Crystalline structure and particle size Broad peaks at 2θ=20° and 2θ=25° for PANI, changes in crystallinity upon composite formation
SEM/TEM Surface morphology and nanostructure Uniform distribution of PANI in chitosan matrix, morphological changes with additives
TGA Thermal stability and decomposition Multi-stage degradation, improved residual weight at high temperatures (up to 900°C)
Cyclic Voltammetry Electrochemical properties Enhanced electrode stability, redox activity suitable for sensing applications

Functional Applications and Performance

Environmental Remediation

PANI-CHT nanocomposites have demonstrated remarkable efficiency in wastewater treatment and environmental remediation, particularly in the removal of organic dyes and heavy metal ions. The functional groups in chitosan (-NH₂, -OH) combined with the doping chemistry of PANI create abundant active sites for adsorbing pollutants. Studies show that these composites can achieve rapid dye removal, with materials like methyl orange being eliminated within the first five minutes of contact due to the availability of numerous adsorption sites on the composite surface [2].

The photocatalytic activity of PANI-CHT composites has been explored for the degradation of organic dyes under visible light irradiation. The mineralization process degrades toxic dyes into CO₂ and H₂O, effectively removing carcinogenic pollutants from water bodies. The efficiency of this process depends on various factors including pH, dye concentration, and adsorbent dosage [1]. Additionally, the incorporation of silver nanoparticles further enhances the photocatalytic performance, making these composites promising for industrial wastewater treatment [1].

Biomedical Applications

In the biomedical field, PANI-CHT nanocomposites have shown significant potential for tissue engineering, drug delivery, and biosensing applications. Their biocompatibility, combined with electrical conductivity, makes them particularly suitable for interfacing with electroresponsive tissues like cardiac muscles and nerves. Research has developed chitosan-PANI patches using sodium phytate as a dopant, which maintained electrical stability for up to three weeks in physiological conditions (pH 7.4), addressing the challenge of conductivity loss in biological environments [4].

The antibacterial properties of chitosan, enhanced by the incorporation of PANI and silver nanoparticles, make these composites effective against various pathogens. Biodegradability studies using bacterial strains like Listeria monocytogenes have confirmed the environmentally friendly nature of these materials, with measurable weight loss over 14 days of exposure to microorganisms [1]. For drug delivery, the composites can be formulated as nanoparticles, microparticles, hydrogels, or films, allowing controlled release kinetics tailored to specific therapeutic needs [8].

Electronic Devices and Sensors

The unique electrical properties of PANI-CHT nanocomposites have been exploited in energy storage devices, humidity sensors, and biosensors. The proton transfer mechanism facilitated by water molecules enables these composites to function effectively as humidity sensing materials [5] [6]. The conductivity arises from a "proton-hopping" mechanism where H⁺ ions migrate along and across the polymer chains, with water molecules serving as proton carriers [5] [6].

In energy storage applications, these composites have shown promising capacitance properties and impedance characteristics, making them suitable for supercapacitors and batteries. The mechanical flexibility of chitosan combined with PANI's conductivity creates materials that can be processed into various forms including films, hydrogels, microspheres, and fibers, accommodating diverse device architectures [1] [2].

Experimental Protocols

Detailed Synthesis Protocol: In Situ Polymerization of PANI-CHT Nanocomposite

Materials Required:

  • Chitosan (medium molecular weight, 85% deacetylation)
  • Aniline monomer (ACS reagent grade, 99.5% purity)
  • Ammonium persulfate (APS, 98% purity)
  • Hydrochloric acid (HCl, 36% w/w aqueous solution)
  • Acetic acid (glacial, for chitosan dissolution)
  • Deionized water

Step-by-Step Procedure:

  • Chitosan Solution Preparation: Dissolve 0.4 g of chitosan in 40 mL of aqueous acetic acid solution (2% w/v) with continuous stirring for 3 hours at room temperature until a clear, viscous solution forms. Centrifuge at 6000 rpm for 10 minutes to remove any insoluble flakes [1] [4].

  • Aniline-Chitosan Mixture: Add 20 mL of distilled aniline (0.2 M) to the chitosan solution in a round-bottom flask. Maintain the reaction system in an ice bath (0-5°C) with constant stirring [1].

  • Oxidant Solution Preparation: Dissolve 2.28 g of ammonium persulfate in 100 mL of deionized water (0.1 M concentration) and cool in refrigerator for 15 minutes [1] [4].

  • Polymerization Reaction: Add the APS solution dropwise to the aniline-chitosan mixture under constant stirring. Continue the reaction for 12 hours until the mixture turns dark green to black, indicating PANI formation [1].

  • Product Recovery: Collect the precipitate by centrifugation at 8000 rpm for 15 minutes. Wash thoroughly with deionized water until the supernatant becomes clear and neutral pH is achieved [1].

  • Drying: Transfer the product to a vacuum oven and dry at 40°C for 24 hours. Store the resulting green-black powder in a desiccator for further characterization and application [1].

Synthesis of Ternary PANI-CHT-Silver Nanocomposite

Additional Materials:

  • Silver nitrate (AgNO₃, 50 mM solution)
  • Hydrazinium hydrate (100 mM)
  • CTAB (hexadecyl-trimethyl ammonium bromide, 1 mM)

Additional Steps:

  • Silver Nanoparticle Synthesis: Mix 0.5 mL hydrazinium hydroxide solution (100 mM) with 0.5 mL AgNO₃ solution (50 mM). Add 20 mL CTAB solution (1 mM) as surfactant and stir for 10 minutes at 30°C [1].

  • Composite Formation: Add the silver nanoparticle dispersion to the aniline solution containing chitosan prior to in situ chemical polymerization with APS [1].

  • Follow steps 4-6 from the basic protocol for completion of the reaction and product recovery.

Characterization Protocol

FTIR Analysis:

  • Prepare samples as KBr pellets using 2 mg of composite and 200 mg of KBr
  • Record spectra in the range of 400-4000 cm⁻¹ with 4 cm⁻¹ resolution
  • Identify characteristic peaks: 1500 cm⁻¹ (benzenoid rings), 1560 cm⁻¹ (quinoid rings), 1650 cm⁻¹ (shifted NH₂ bending) [3]

TGA Analysis:

  • Use 5-10 mg samples in alumina crucibles
  • Heat from room temperature to 900°C at 10°C/min under nitrogen atmosphere
  • Record weight loss percentage at different temperature intervals [3]

SEM Imaging:

  • Sputter-coat samples with gold for 60 seconds
  • Observe at accelerating voltages of 10-20 kV
  • Capture images at different magnifications (1000X-50000X) to examine morphology [1]

Visual Workflows and Structural Relationships

Synthesis Workflow Diagram

synthesis_workflow A Chitosan Solution Preparation B Aniline Addition & Cooling (0-5°C) A->B D In Situ Polymerization (12 hours stirring) B->D C APS Oxidant Solution Preparation C->D E Product Recovery (Centrifugation) D->E F Washing & Drying (40°C under vacuum) E->F G PANI-CHT Nanocomposite F->G

Structure-Property Relationship Diagram

structure_property A Chitosan Properties A1 Biocompatibility Biodegradability Film-forming ability Amino functional groups A->A1 B PANI Properties A2 Electrical conductivity Environmental stability Doping chemistry Redox activity B->A2 C Composite Structure D Enhanced Properties E Applications A3 Covalent/Non-covalent bonds Interpenetrating network Nanoscale morphology A1->A3 A2->A3 A4 Enhanced mechanical strength Improved processability Tunable conductivity Multifunctionality A3->A4 A5 Environmental remediation Biomedical devices Energy storage Sensors A4->A5

Conclusion and Future Perspectives

Polyaniline-chitosan nanocomposites represent a versatile class of functional materials with significant potential across multiple application domains. The synthetic protocols, particularly in situ polymerization, allow for controlled fabrication of composites with tailored properties through covalent and non-covalent interactions between components. The comprehensive characterization methodologies outlined in these application notes enable researchers to thoroughly understand the structural, thermal, and functional attributes of these materials.

Future development directions for PANI-CHT nanocomposites include optimization of interfacial compatibility between components, enhancement of electrical conductivity while maintaining biodegradability, and scaling up production processes for commercial applications. Additionally, further exploration of ternary composites incorporating additional functional nanomaterials like graphene, metal-organic frameworks, or other metallic nanoparticles could unlock new functionalities and application possibilities. As research progresses, these advanced materials are poised to make significant contributions to sustainable technologies in environmental, biomedical, and electronic fields.

References

Comprehensive Application Notes and Protocols: N-Hexadecylaniline in Polymer Grafting for Advanced Materials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Hexadecylaniline and Its Role in Polymer Grafting

This compound represents a specialized chemical modifier that combines the electronic properties of an aniline moiety with the long hydrophobic alkyl chain of hexadecyl groups, making it particularly valuable in polymer grafting protocols. This compound enables significant modification of material properties through its incorporation into polymer architectures, primarily through N-grafting techniques that functionalize the nitrogen atom within aniline-derived structures. The hexadecyl (C16) chain provides substantial hydrophobic character and influences molecular organization, while the aniline component offers potential for electronic conjugation and subsequent conductivity when incorporated into polymer backbones like polyaniline. This unique combination makes this compound particularly useful for creating materials with tailored interfacial activity, enhanced processability, and specific functionality for applications ranging from conductive polymers to stabilizers in emulsion systems.

The primary chemical value of this compound in grafting protocols stems from its amphiphilic nature—the molecule contains both a polar aromatic amine head group and a long aliphatic tail. This structural duality allows it to function as an effective compatibilizing agent between hydrophobic and hydrophilic phases in complex systems, and facilitates precolecular organization through van der Waals interactions between adjacent alkyl chains. When grafted onto polymer structures, the hexadecyl chain can induce significant changes in solubility, thermal properties, and self-assembly behavior, enabling the creation of advanced polymeric materials with customized characteristics for specialized applications in materials science, drug delivery, and industrial formulations.

Physicochemical Properties of this compound

The functional efficacy of this compound in grafting applications derives from its fundamental physicochemical properties, which are primarily dictated by its molecular architecture featuring a polar aniline head group and a long hydrophobic tail. This amphiphilic structure results in distinctive solubility characteristics, with the compound demonstrating improved solubility in common organic solvents compared to unsubstituted aniline derivatives. The incorporation of the hexadecyl chain significantly modifies the thermal behavior and crystallinity of resulting polymers, often leading to enhanced thermal stability while potentially introducing lower melting transitions due to the flexible alkyl segments.

Table 1: Key Physicochemical Properties of this compound and Its Polymer Grafts

Property Impact on Material Characteristics Experimental Measurement Methods
Hydrophobicity Increases water contact angle; enhances compatibility with non-polar systems Contact angle goniometry; partition coefficient analysis
Thermal Behavior Modifies melting transitions; improves thermal stability TGA; DSC; thermal stability analysis
Solubility Profile Enhances organic solvent processability Solubility parameter analysis; spectroscopic methods
Electrical Conductivity Can be tuned through doping processes Four-point probe measurement; impedance spectroscopy
Interfacial Activity Enables stabilization of emulsions and dispersions Interfacial tension measurement; emulsion stability studies

The electronic properties of this compound-containing polymers can be precisely tuned through molecular design and processing conditions. When incorporated into conjugated systems like polyaniline, the hexadecyl substitution pattern significantly influences the electron delocalization along the polymer backbone and the overall charge transport capabilities. These materials typically exhibit reduced crystallinity compared to their unsubstituted counterparts, yet they maintain sufficient electronic communication for many applications requiring moderate conductivity, especially when properly doped. The balance between conjugated backbone integrity and alkyl chain-induced processability represents a key consideration when designing grafting protocols with this compound for specific technological applications.

Synthesis Protocols for this compound-Modified Polyaniline

Synthetic Pathway and Reaction Mechanism

The synthesis of poly(this compound) follows a multi-step protocol that begins with the preparation of nanostructured polyaniline in its emeraldine salt form, followed by sequential chemical modifications to ultimately incorporate the hexadecyl chains via N-grafting [1] [2]. The procedure requires careful attention to reaction conditions and purification methods to achieve the desired structural outcomes with optimal material properties. The complete synthetic pathway encompasses several distinct chemical transformations, each with specific requirements for reagents, conditions, and isolation techniques.

The initial step involves the synthesis of nano-structured emeraldine salt polyaniline through interfacial chemical oxidative polymerization. This process requires:

  • Dissolving aniline monomer in an organic phase (typically using dichloromethane or chloroform)
  • Preparing an aqueous phase containing the oxidant (ammonium persulfate) and dopant acid (such as HCl)
  • Carefully layering the aqueous phase over the organic phase to establish a sharp interface
  • Allowing polymerization to proceed at 0-5°C for 4-8 hours to obtain dark green emeraldine salt polyaniline with nanoscale morphology

The resulting emeraldine salt is then converted to the emeraldine base form through dedoping with ammonium hydroxide, followed by reduction to the leucoemeraldine base using phenylhydrazine in methanol. This fully reduced form provides the necessary secondary amine functionalities for the subsequent N-grafting reaction with hexadecylbromide [1] [2].

N-Grafting Reaction with Hexadecylbromide

The critical N-grafting step involves the reaction of deprotonated leucoemeraldine base polyaniline with hexadecylbromide [1] [2]. This procedure requires stringent oxygen-free conditions to prevent unwanted oxidation during the grafting process:

  • Begin by dissolving the leucoemeraldine base polyaniline in dry tetrahydrofuran (THF) under nitrogen atmosphere
  • Add excess butyllithium (2.5-3.0 equivalents per repeating unit) dropwise at -78°C to deprotonate the amine nitrogens
  • Maintain the reaction at -78°C for 1 hour, then warm gradually to room temperature with continuous stirring
  • Add hexadecylbromide (1.2 equivalents per deprotonated site) dissolved in minimal THF
  • Reflux the reaction mixture for 24-48 hours under nitrogen protection
  • Terminate the reaction by adding methanol dropwise at 0°C
  • Precipitate the product in cold diethyl ether, then purify by repeated dissolution-precipitation cycles

Table 2: Characterization Techniques for this compound-Modified Polymers

Characterization Method Key Information Obtained Typical Results for Poly(this compound)
FT-IR Spectroscopy Chemical bonding; successful grafting Disappearance of N-H stretch; new C-H stretches from hexadecyl chain
¹H-NMR Spectroscopy Molecular structure; grafting efficiency Aliphatic proton signals (δ 0.8-1.6 ppm); aromatic proton signals (δ 6.8-7.5 ppm)
TGA Thermal stability; decomposition profile Two-stage decomposition: hexadecyl chain (~300°C); polymer backbone (~450°C)
DSC Thermal transitions; phase behavior Glass transition; possible melting endotherm from alkyl chain organization
UV-Vis Spectroscopy Electronic structure; doping state π-π* transition (~330 nm); exciton transition (~620 nm) in emeraldine base form
Cyclic Voltammetry Electroactive properties; redox behavior Reversible oxidation/reduction peaks characteristic of polyaniline derivatives
Conductivity Measurements Electrical properties Tunable from 10⁻¹⁰ to 10⁻¹ S/cm depending on doping state and processing

Polymer Grafting Mechanisms and Methodologies

N-Grafting via Nucleophilic Substitution

The primary mechanism for incorporating this compound motifs into polymer structures involves N-alkylation through nucleophilic substitution [1] [2]. This approach capitalizes on the nucleophilic character of the nitrogen atoms in reduced polyaniline structures (leucoemeraldine base form) to facilitate covalent attachment of hexadecyl chains. The reaction proceeds through a classical bimolecular nucleophilic substitution (SN2) mechanism, wherein the deprotonated nitrogen center attacks the electrophilic carbon of hexadecylbromide, resulting in displacement of the bromide leaving group and formation of the N-alkylated product.

The reaction efficiency depends on several critical factors:

  • Basicity of the nitrogen nucleophile: Enhanced through complete deprotonation using strong bases like butyllithium
  • Steric accessibility of the reaction sites: More achievable in the fully reduced leucoemeraldine form compared to oxidized forms
  • Reaction temperature: Balanced to ensure sufficient reactivity while minimizing side reactions
  • Solvent polarity: Appropriate to solubilize both the polymer and alkylating agent while supporting the transition state

This grafting approach significantly alters the molecular architecture by introducing flexible alkyl spacers that disrupt the rigid-rod conformation of the native polyaniline backbone. The resulting structural modifications impart enhanced organic solubility while maintaining the electroactive character of the conjugated system, enabling solution-based processing of conductive polymer materials for various applications.

"Grafting From" Approaches Using Functional Initiators

Beyond direct N-grafting, this compound motifs can be incorporated into polymer architectures through "grafting from" approaches that utilize functional initiators derived from this compound [3]. This methodology enables the growth of polymer chains directly from initiator sites anchored to the this compound-modified substrate, offering advantages in grafting density and molecular weight control. The "grafting from" technique is particularly valuable for creating dense polymer brush architectures with tailored functionality.

The following diagram illustrates the key grafting mechanisms:

G cluster_0 Key Mechanisms cluster_1 Resulting Materials N_Grafting N-Grafting via Nucleophilic Substitution N_Alkylation N-Alkylation of Polyaniline N_Grafting->N_Alkylation ATRP_Initiation ATRP Initiation Sites N_Grafting->ATRP_Initiation Grafting_From Grafting From Approach Grafting_From->ATRP_Initiation RAFT_Process RAFT Process Grafting_From->RAFT_Process RingOpening Ring-Opening Polymerization Grafting_From->RingOpening Grafting_To Grafting To Approach Click_Chemistry Click Chemistry Grafting_To->Click_Chemistry Esterification Esterification Grafting_To->Esterification Amide_Coupling Amide Coupling Grafting_To->Amide_Coupling Soluble_Conductive_Polymers Soluble Conductive Polymers N_Alkylation->Soluble_Conductive_Polymers Polymer_Brushes Polymer Brushes on Surfaces ATRP_Initiation->Polymer_Brushes Stimuli_Responsive Stimuli-Responsive Materials RAFT_Process->Stimuli_Responsive Functional_Coatings Functional Coatings Click_Chemistry->Functional_Coatings

Advanced implementation of "grafting from" strategies often employs controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization [3]. These methods provide exceptional control over molecular weight, polydispersity, and chain architecture. For example, researchers have successfully synthesized poly(ɛ-caprolactone-g-2-hydroxy ethyl methacrylate) graft copolymer hydrogels using brominated macroinitiators through ATRP, demonstrating the versatility of this approach for creating functional materials with tailored properties [3]. The incorporation of this compound-derived initiators in such systems can impart additional hydrophobic character and influence self-assembly behavior in the resulting graft copolymers.

Structure-Property Relationships in this compound-Grafted Polymers

Solubility and Processability Enhancements

The incorporation of this compound through grafting protocols induces dramatic improvements in the solubility characteristics of rigid polymer systems, particularly for conjugated polymers like polyaniline that are otherwise difficult to process [1] [2]. The hexadecyl chains function as internal plasticizers, disrupting strong intermolecular interactions between polymer backbones and creating molecular-level compatibility with organic solvents. This modification enables processing through solution-based methods such as spin coating, inkjet printing, and spray deposition—techniques that are essential for fabricating thin films and patterned structures for electronic devices.

The enhanced processability directly results from the nanoscale structural modifications induced by this compound incorporation:

  • Reduced chain rigidity through introduction of flexible alkyl spacers
  • Disruption of π-π stacking between aromatic backbones
  • Decreased crystallinity due to incompatible packing of regular polymer backbones with alkyl chains
  • Modified surface energy that improves wetting on various substrates

These structural changes facilitate the fabrication of uniform thin films and complex structures while maintaining the functional properties of the base polymer, addressing a critical limitation in the application of conducting polymers in advanced technologies.

Electrical and Electrochemical Properties

The grafting of this compound onto conjugated polymer systems creates a nuanced balance between processability improvements and electrical performance [1]. While the introduction of insulating alkyl chains typically reduces the intrinsic conductivity compared to the unsubstituted parent polymer, the resulting materials often maintain sufficient electroactive character for many applications, particularly when appropriate doping strategies are employed. The electrical properties can be systematically tuned through control of the grafting density, chain length distribution, and post-processing conditions.

The electrochemical behavior of this compound-grafted polymers retains the characteristic redox activity of the aniline-based backbone while modifying the kinetics and accessibility of the electroactive sites. Cyclic voltammetry studies typically reveal quasi-reversible redox waves corresponding to transitions between leucoemeraldine, emeraldine, and pernigraniline oxidation states, though with altered peak potentials and currents compared to ungrafied polyaniline [1]. These modifications arise from the combination of electronic effects (reduced conjugation length) and morphological factors (changed porosity and interfacial properties). The retained electroactivity, combined with enhanced processability, makes these materials attractive for applications in sensors, batteries, and electrocatalytic systems.

Thermal Stability and Morphological Characteristics

The incorporation of this compound through grafting protocols significantly influences the thermal decomposition profiles and morphological organization of the resulting polymers [1]. Thermogravimetric analysis typically reveals a two-stage decomposition process: the first corresponding to the loss of the hexadecyl side chains (typically beginning around 300°C), and the second representing decomposition of the polymer backbone (usually above 450°C). This degradation pattern reflects the different thermal stabilities of the aliphatic and aromatic components within the hybrid molecular structure.

The morphological characteristics of this compound-grafted polymers are strongly influenced by the nanoscale phase separation between the rigid aromatic backbone and the flexible alkyl chains. This often results in the formation of:

  • Microphase-separated domains with periodicity on the 5-20 nm scale
  • Altered crystalline ordering compared to the parent polymer
  • Modified surface topography with characteristic feature sizes influenced by grafting density
  • Tunable interfacial properties that can be optimized for specific applications

These morphological features can be characterized through techniques such as scanning electron microscopy, X-ray diffraction, and atomic force microscopy, providing insights into the structure-property relationships that govern the performance of these materials in various applications.

Functional Applications of this compound-Grafted Polymers

Conductive Materials and Electronics

This compound-grafted polymers find significant application in the development of solution-processable conductive materials for flexible electronics and sensing platforms [1]. The enhanced organic solubility imparted by the hexadecyl chains enables the fabrication of conductive patterns through inkjet printing, spray deposition, and other solution-based manufacturing techniques that are incompatible with unmodified conductive polymers. The resulting materials exhibit tunable conductivity that can be optimized through control of grafting density and doping levels, providing a versatile platform for printed electronics applications.

Specific implementations include:

  • Printed conductive electrodes for flexible displays and touch sensors
  • Electrochemical sensor platforms with tailored interfacial properties
  • Antistatic coatings for electronic components and packaging
  • Electromagnetic interference shielding materials for portable electronics

The combination of moderate conductivity, environmental stability, and solution processability makes these grafted polymers particularly valuable for applications requiring large-area coverage or compatibility with thermally sensitive substrates.

Biomedical and Antimicrobial Applications

The structural features of this compound-grafted polymers make them promising candidates for antimicrobial surface modifications and biomedical devices [4]. The hydrophobic hexadecyl chains can interact with bacterial membranes, potentially disrupting their integrity and providing antimicrobial activity through non-specific mechanisms that may reduce the development of resistance compared to conventional antibiotics. When properly designed, these materials can exhibit selective toxicity toward microbial cells over mammalian cells, making them suitable for biomedical applications requiring infection resistance.

Potential biomedical applications include:

  • Antimicrobial coatings for medical devices and implants
  • Drug delivery systems with tailored release kinetics
  • Tissue engineering scaffolds with enhanced cellular interactions
  • Antibiofilm surfaces that prevent microbial adhesion and colonization

The application of this compound-containing polymers in biomedical contexts requires careful assessment of biocompatibility, degradation profiles, and long-term stability under physiological conditions. Appropriate functionalization can further enhance their performance in these demanding applications.

Emulsion Stabilization and Interfacial Engineering

The amphiphilic character of this compound-grafted polymers enables their use as interfacial stabilizers in emulsion systems, particularly for oil-in-water emulsions where the hydrophobic alkyl chains can anchor to oil droplets while the polar components extend into the aqueous phase [5] [6]. The specific grafting architecture significantly influences the stabilization mechanism, with BA-type diblock architectures (hydrophobic block attached to the particle, hydrophilic block extending outward) demonstrating superior performance compared to AB-type arrangements in concentrated emulsions [6].

Key considerations for emulsion stabilization include:

  • Grafting architecture control to optimize interfacial arrangement
  • Hydrophilic-lipophilic balance tuning for specific emulsion types
  • Interfacial assembly behavior and its relationship to emulsion stability
  • Responsive characteristics that enable triggered destabilization when needed

These materials can effectively stabilize emulsion morphologies through space-filling mechanisms at droplet interfaces, making them valuable for applications in food products, cosmetics, pharmaceutical formulations, and material synthesis templates.

Protocol Recommendations and Best Practices

Synthesis and Purification Guidelines

Successful implementation of this compound grafting protocols requires attention to several critical synthetic parameters to achieve reproducible results with optimal material properties. Based on the reviewed literature, the following recommendations represent best practices for researchers implementing these protocols:

  • Maintain strict oxygen-free conditions throughout the N-grafting process, particularly during the deprotonation step with butyllithium, as the reactive intermediates are highly sensitive to oxidation [1] [2]
  • Control stoichiometry carefully with slight excess of hexadecylbromide (1.1-1.2 equivalents per deprotonation site) to maximize grafting efficiency while minimizing side reactions
  • Employ gradual temperature ramping during critical reaction steps to ensure complete deprotonation while avoiding thermal degradation of reactive intermediates
  • Implement rigorous purification protocols including sequential Soxhlet extraction with appropriate solvents (methanol, hexane, chloroform) to remove unreacted starting materials and oligomeric byproducts
  • Conduct comprehensive structural characterization at each synthetic stage using complementary analytical techniques (FT-IR, NMR, elemental analysis) to verify successful modification and quantify grafting efficiency
Characterization and Performance Assessment

Thorough characterization of this compound-grafted polymers requires a multifaceted analytical approach to fully understand the relationship between synthetic parameters, structural features, and functional performance. The following characterization protocol provides comprehensive assessment:

  • Structural verification through FT-IR (focusing on N-H disappearance and alkyl C-H emergence) and ¹H-NMR (quantifying aliphatic to aromatic proton ratios)
  • Thermal property assessment using TGA (evaluating decomposition stages and thermal stability) and DSC (identifying thermal transitions and phase behavior)
  • Electrical characterization through four-point probe measurements (dc conductivity) and impedance spectroscopy (charge transport mechanisms)
  • Morphological evaluation using SEM and AFM (surface topography) and XRD (crystalline ordering)
  • Solution behavior analysis through viscosity measurements, light scattering, and solubility parameter determination

This comprehensive characterization approach enables researchers to establish robust structure-property relationships and optimize materials for specific applications, ensuring reproducible performance in technological implementations.

Conclusion and Future Perspectives

The grafting of this compound onto polymer systems represents a versatile strategy for modifying material properties and expanding application possibilities, particularly for conjugated polymers that face processing limitations. The protocols detailed in these application notes provide researchers with validated methodologies for incorporating this compound motifs through N-grafting and related approaches, enabling the creation of materials with enhanced processability, tailored interfacial activity, and tunable electronic properties. The structure-property relationships elucidated through these investigations provide guidance for designing materials optimized for specific technological requirements.

Future developments in this field will likely focus on increasing architectural control through advanced polymerization techniques, developing stimuli-responsive variants that undergo property changes in response to environmental triggers, and expanding biological applications through enhanced biocompatibility and targeting capabilities. Additionally, the integration of this compound-grafted polymers into hybrid material systems and hierarchical structures represents a promising direction for creating multifunctional platforms with synergistic performance characteristics. As synthetic methodologies continue to advance, these materials are poised to play an increasingly important role in technologies ranging from flexible electronics to biomedical devices and beyond.

References

Comprehensive Application Notes and Protocols: Enzymatic Polymerization of Aniline Derivatives for Advanced Materials and Sensing Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principles

The enzymatic polymerization of aniline derivatives represents a green chemistry approach to synthesizing conducting polymers with unique properties for materials science and biomedical applications. Unlike conventional chemical polymerization methods that often require strong acids, toxic oxidants, and harsh conditions, enzymatic catalysis proceeds under mild, environmentally friendly conditions—typically at neutral or near-neutral pH, ambient temperature, and using water as the primary solvent. [1] [2] This sustainable approach aligns with the principles of green chemistry by minimizing waste and avoiding hazardous substances while enabling the synthesis of polymers with controlled architectures and properties.

The fundamental mechanism of enzymatic polymerization involves oxidoreductase enzymes—primarily laccases and peroxidases—that catalyze the one-electron oxidation of aniline derivatives to generate reactive cation radicals. These radicals subsequently undergo non-enzymatic coupling reactions to form dimers, oligomers, and eventually polymers. [1] Laccases (p-diphenol: oxygen oxidoreductase, EC 1.10.3.2) are blue copper-containing oxidases that utilize atmospheric oxygen as the terminal oxidant, producing water as the only byproduct. [2] Their broad substrate specificity, stability under acidic conditions, and ability to work with oxygen make them particularly valuable for polymerization reactions. Peroxidases, such as horseradish peroxidase (HRP), typically require hydrogen peroxide as an oxidant and are more sensitive to pH extremes and oxidant concentration. [1] [2]

The template-assisted approach has proven crucial for achieving high-quality, conductive polyaniline derivatives through enzymatic synthesis. Templates, such as anionic surfactants (e.g., sodium dodecylbenzenesulfonate, DBSNa), create micellar environments that organize the monomer units, facilitate charge stabilization, and direct polymer growth toward linear conformations that enhance conductivity. [2] The resulting polymers exist primarily in the emeraldine salt form—the conductive state of polyaniline—immediately upon formation, unlike chemical polymerization which often proceeds through non-conductive intermediate states. [2] This direct synthesis of conductive polymers under mild conditions opens avenues for incorporating sensitive biological molecules and creating advanced composite materials for sensing, medical diagnostics, and drug delivery applications.

Experimental Protocols

Protocol 1: Laccase-Catalyzed Template-Assisted Polymerization of Aniline

This protocol describes the enzymatic polymerization of aniline using fungal laccase from Trametes hirsuta in a micellar template system, adapted from the methodology reported by. [2] The procedure yields polyaniline in the conductive emeraldine salt form with immediate formation of the characteristic green color, indicating successful polymerization.

2.1.1 Materials and Reagents
  • Enzyme: Laccase from Trametes hirsuta (redox potential of T1 center: 0.78 V vs. NHE) [2]
  • Monomer: Aniline (distilled under reduced pressure prior to use) [3]
  • Template: Sodium dodecylbenzenesulfonate (DBSNa), critical micellar concentration = 1.6 mM [2]
  • Buffer: 0.1 M Sodium citrate-phosphate buffer, pH 3.7 [2]
  • Optional mediator: Potassium octocyanomolybdate(IV) K₄Mo(CN)₈ (E₀ = 0.78 V vs. NHE) [2]
  • Deionized water
2.1.2 Equipment
  • UV-visible spectrophotometer with cuvettes
  • Potentiometer for open-circuit potential measurements
  • Magnetic stirrer and stir bars
  • pH meter
  • Temperature-controlled incubation chamber or water bath
  • Centrifuge (for product recovery)
  • Lyophilizer (for product drying)
2.1.3 Step-by-Step Procedure
  • Template Solution Preparation: Dissolve DBSNa in 0.1 M sodium citrate-phosphate buffer (pH 3.7) to prepare a 20 mM solution. This concentration is above the critical micellar concentration, ensuring micelle formation. [2]

  • Monomer-Template Complex Formation: Add aniline to the DBSNa solution with gentle stirring to form aniline/DBSNa complexes. The solution will appear as a white turbid dispersion. The typical monomer concentration ranges from 10-100 mM, optimized for specific applications. [2]

  • Enzyme Addition: Introduce laccase enzyme to the reaction mixture to initiate polymerization. Use an enzyme concentration appropriate for the scale of the reaction (typically 0.1-1.0 mg/mL). [2]

  • Reaction Monitoring:

    • Observe the color change from pale turquoise (within 3 minutes) to sea green (15 minutes) to dark green (24 hours), indicating the formation of oligoanilines and polyaniline in the emeraldine salt form. [2]
    • Monitor the reaction by UV-visible spectroscopy, tracking the development of absorption maxima at 760-787 nm (polaronic transitions) and 320-420 nm (π-π* transitions). [2]
    • Measure the open-circuit potential of the reaction mixture, which typically decreases from 377 mV to 359 mV over 120 minutes, indicating the formation of oligoanilines with lower redox potentials than the monomer. [2]
  • Optional Mediator Enhancement: For improved reaction rates with challenging monomers, add potassium octocyanomolybdate(IV) as a redox mediator to create a laccase-mediator system (LMS). [2]

  • Product Recovery: After 24 hours, recover the polymer by centrifugation, wash thoroughly with deionized water, and lyophilize to obtain the dry product.

Table 1: Troubleshooting Guide for Laccase-Catalyzed Aniline Polymerization

Problem Possible Cause Solution
No color change or polymerization Enzyme denaturation Check enzyme activity; ensure proper pH and temperature
Low yield Insufficient oxidation potential Use laccase-mediator system; ensure adequate oxygen supply
Non-uniform product Inadequate template concentration Maintain DBSNa above critical micellar concentration (≥20 mM)
Precipitation Polymer aggregation Optimize monomer-to-template ratio; consider slower stirring
Protocol 2: Peroxidase-Catalyzed Polymerization of Aniline Derivatives

This protocol outlines the enzymatic polymerization of substituted aniline derivatives using horseradish peroxidase (HRP) as a catalyst, based on methodologies referenced in. [1] The procedure is particularly suitable for functionalized aniline monomers that yield soluble oligomeric and polymeric products with enhanced processability.

2.2.1 Materials and Reagents
  • Enzyme: Horseradish peroxidase (HRP)
  • Monomer: Substituted aniline derivative (e.g., 2-(1-methylbut-2-en-1-yl)aniline or similar ortho-substituted aniline) [3]
  • Oxidant: Hydrogen peroxide (H₂O₂)
  • Solvent system: Aqueous buffer with organic co-solvent (e.g., acetate buffer/dioxane mixture) [1]
  • Buffer: 0.1 M Acetate buffer, pH 4.5-5.0 [1]
2.2.2 Equipment
  • Laboratory glassware with airtight seals
  • Hydrogen peroxide addition system (syringe pump or graduated pipette)
  • Nitrogen or argon gas supply for anaerobic conditions (if required)
  • Rotary evaporator
  • FT-IR spectrometer
  • NMR spectrometer
2.2.3 Step-by-Step Procedure
  • Monomer Solution Preparation: Dissolve the aniline derivative in an appropriate solvent system. For water-insoluble monomers, use a mixture of aqueous buffer and water-miscible organic co-solvent (e.g., 85% aqueous dioxane). [1] Typical monomer concentration ranges from 10-50 mM.

  • pH Adjustment: Adjust the solution to optimal pH (typically 4.5-5.0 for HRP) using acetate buffer. Note that HRP is sensitive to strong acidic conditions (pH < 4). [1] [2]

  • Enzyme Addition: Add HRP to the monomer solution with gentle stirring. Typical enzyme concentrations range from 0.05-0.5 mg/mL.

  • Controlled Oxidant Addition: Gradually add hydrogen peroxide solution to the reaction mixture to initiate polymerization. Use a syringe pump for precise control, maintaining H₂O₂ concentration below 1 mM at any given time to prevent enzyme inactivation. [2] The total oxidant-to-monomer ratio is typically 1:1 equivalent.

  • Reaction Monitoring: Observe color changes specific to the aniline derivative being polymerized. Monitor reaction progression by UV-visible spectroscopy or thin-layer chromatography (TLC).

  • Product Isolation: After completion (typically 4-24 hours), recover the product by:

    • Removal of solvent under reduced pressure
    • Precipitation into cold hexane or diethyl ether
    • Filtration or centrifugation
    • Washing with appropriate solvents
    • Drying under vacuum
  • Product Characterization: Confirm polymer structure using FT-IR, NMR, UV-visible spectroscopy, and elemental analysis. [3]

Data Analysis and Characterization

Structural Confirmation Techniques

Successful enzymatic polymerization of aniline derivatives requires comprehensive characterization to confirm chemical structure, oxidation state, and doping level. The following techniques provide essential structural information:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies characteristic functional groups and bonding patterns in the synthesized polymers. For polyaniline derivatives, key absorption bands include: N-H stretching (3200-3500 cm⁻¹), quinoid ring stretching (1550-1600 cm⁻¹), benzenoid ring stretching (1470-1500 cm⁻¹), and C-N stretching (1250-1300 cm⁻¹). [3]

  • Ultraviolet-Visible Spectroscopy (UV-Vis): Determines the oxidation state and doping level of polyaniline derivatives. The conductive emeraldine salt form typically shows three characteristic absorption bands: π-π* transition (325-360 nm), polaronic transitions (400-430 nm), and free carrier tail (780-826 nm). [3] [2] The presence of the long-wavelength absorption above 750 nm confirms the formation of the conductive emeraldine salt form. [2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about chemical structure, substitution patterns, and regioregularity. Both ¹H and ¹³C NMR are valuable for characterizing soluble aniline oligomers and polymers. [3]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Determines molecular weight distribution and oligomeric composition, particularly for lower molecular weight products. [2]

Performance Property Assessment

The application-specific performance of enzymatically synthesized polyaniline derivatives must be evaluated through relevant property assessments:

  • Electrical Conductivity: Measure using four-point probe method or impedance spectroscopy on pressed pellets or thin films. Conductivity values depend on the polymer oxidation state, doping level, and structural order.

  • Solubility Profile: Determine solubility in common organic solvents (e.g., NMP, DMF, DMSO, CHCl₃, THF) and water. Enzymatically synthesized polyaniline derivatives with appropriate substituents often show enhanced solubility compared to unsubstituted PANI. [3]

  • Thermal Stability: Assess using thermogravimetric analysis (TGA) under nitrogen or air atmosphere. Polyaniline derivatives typically show good thermal stability up to 200-300°C. [4]

  • Morphological Characterization: Examine using scanning electron microscopy (SEM) or atomic force microscopy (AFM). The surface morphology of polyaniline derivatives can vary from heterogeneous hierarchical structures to spherical aggregates depending on the substituents. [3] [2]

Table 2: Characterization Data for Enzymatically Synthesized Polyaniline Derivatives [3] [2] [4]

Property Characterization Method Typical Results for Enzymatically Synthesized Products
Oxidation State UV-Vis Spectroscopy Absorption at 760-787 nm and 320-420 nm (emeraldine salt)
Electrical Properties Four-point probe Conductivity range: 10⁻³ to 10¹ S/cm (doped state)
Solubility Solubility tests Soluble in NMP, DMF, DMSO; moderate in CHCl₃, acetone, THF
Thermal Stability TGA Stable up to 200-300°C with gradual decomposition above
Surface Morphology SEM Heterogeneous hierarchical to spherical structures

Applications in Sensing and Materials Science

Chemical Sensor Development

Enzymatically synthesized polyaniline derivatives show exceptional promise for chemical sensing applications due to their reversible doping/dedoping behavior and environmental responsiveness. The redox activity and acid-base properties of these materials enable the detection of various analytes through measurable changes in electrical properties. [3]

  • Ammonia Sensing: Thin films of polyaniline derivatives exhibit high sensitivity to ammonia gas at room temperature. Upon exposure to NH₃, the polymer undergoes deprotonation (dedoping), resulting in decreased electrical conductivity that can be quantitatively correlated with ammonia concentration. [3] This principle enables the development of low-cost, room-temperature ammonia sensors for industrial safety and environmental monitoring.

  • Humidity Sensing: The hydrophilic nature of certain doped polyaniline derivatives makes them suitable for humidity sensing. Water molecule adsorption alters the electrical resistance of polymer films, creating a measurable response relative to ambient humidity levels. [3] Sensors based on this mechanism can operate effectively at room temperature, unlike many metal oxide-based humidity sensors that require elevated temperatures.

  • pH Monitoring: The inherent acid-base chemistry of polyaniline derivatives enables their application in pH sensors. The reversible transition between conducting salt and insulating base forms occurs across specific pH ranges, producing measurable potentiometric or conductimetric responses. [3]

The advantages of enzymatically synthesized polyaniline derivatives for sensor applications include room-temperature operation, tunable specificity through chemical functionalization, compatibility with flexible substrates, and simple electrical readout mechanisms. [3]

Environmental and Biomedical Applications

Beyond sensing, enzymatically polymerized aniline derivatives offer opportunities in environmental remediation and biomedical technologies:

  • Wastewater Treatment: Enzymatic polymerization provides a sustainable approach to converting toxic aniline contaminants in wastewater into valuable polyaniline polymers. This strategy simultaneously removes hazardous anilines while producing functional materials, creating a circular economy solution for industrial wastewater treatment. [4] The process can be effectively performed under neutral to alkaline conditions (pH 7.0-12.0), which is particularly valuable as aniline-containing wastewaters often have elevated pH levels. [4]

  • Biomedical Devices: The biocompatibility and electrical conductivity of enzymatically synthesized polyaniline derivatives make them suitable for biomedical applications including biosensors, neural interfaces, and tissue engineering scaffolds. The mild synthesis conditions preserve the integrity of sensitive biological molecules, enabling the creation of bioactive composites. [1]

  • Antistatic and Conductive Coatings: Solution-processable polyaniline derivatives can be formulated into coatings that dissipate static electricity, relevant for electronics packaging, clean rooms, and explosive environments. The environmental stability of these polymers ensures long-term performance. [3]

The following diagram illustrates the complete workflow for enzymatic polymerization and application development:

G Aniline Monomers Aniline Monomers Enzyme Selection Enzyme Selection Aniline Monomers->Enzyme Selection Polymerization Reaction Polymerization Reaction Enzyme Selection->Polymerization Reaction Template Preparation Template Preparation Template Preparation->Polymerization Reaction Reaction Monitoring Reaction Monitoring Polymerization Reaction->Reaction Monitoring Product Recovery Product Recovery Reaction Monitoring->Product Recovery Structural Characterization Structural Characterization Product Recovery->Structural Characterization Property Assessment Property Assessment Structural Characterization->Property Assessment Sensor Fabrication Sensor Fabrication Property Assessment->Sensor Fabrication Environmental Applications Environmental Applications Property Assessment->Environmental Applications Biomedical Devices Biomedical Devices Property Assessment->Biomedical Devices

Diagram Title: Workflow for Enzymatic Polymerization and Application Development

Conclusion

Enzymatic polymerization of aniline derivatives represents a sustainable and efficient approach to producing functional conductive polymers with applications spanning chemical sensing, environmental remediation, and biomedical devices. The protocols outlined in these Application Notes provide researchers with robust methodologies for synthesizing and characterizing these versatile materials under mild, environmentally friendly conditions. The unique advantages of enzymatic catalysis—including high selectivity, minimal byproduct formation, and compatibility with aqueous systems—position this methodology as an essential tool for green polymer chemistry. As enzyme engineering and reaction optimization continue to advance, enzymatic polymerization promises to enable increasingly sophisticated materials design while reducing the environmental footprint of polymer production.

References

Proposed Application Note: HDA-Functionalized Biodegradable Polymeric Nanocarriers

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Rationale Biodegradable polymers are cornerstone materials in modern drug delivery and gene therapy, valued for their ability to safely break down into biologically benign byproducts within the body [1]. A key challenge, however, is engineering the surface properties of polymeric nanocarriers to control their interaction with biological systems, modulate drug release kinetics, and improve stability.

N-hexadecylaniline (HDA) is a surfactant-like molecule featuring a hydrophilic aniline head group and a long hydrophobic hexadecyl (C16) tail. It has been established as a versatile agent for the spontaneous reduction of chloroaurate ions and the stabilization of the resulting hydrophobic gold nanoparticles in organic solvents [2]. This protocol proposes the exploitation of HDA's dual functionality—as a mild reducing agent and a surface-passivating ligand—to synthesize hybrid nanostructures. By integrating HDA with common biodegradable polymers like PLGA or PLA, researchers can create hydrophobic nanocarriers with tailored surfaces, potentially enhancing their performance in drug delivery applications.

2. Material Properties and Functions

The table below summarizes the key characteristics of the primary components involved.

Component Key Properties Proposed Role in Protocol

| This compound (HDA) | - Amphiphilic (aniline head, C16 tail) [2].

  • Reductive capacity (spontaneously reduces metal ions) [2].
  • Forms polymeric shells (e.g., polyaniline) upon oxidation [2]. | - Coating/functionalizing agent for polymer particles.
  • Imparts hydrophobicity and colloidal stability.
  • Provides a reactive platform for further conjugation. | | Biodegradable Polymers (e.g., PLGA, PLA) | - Biocompatible and biodegradable (hydrolytically degrades) [3] [1].
  • Established in FDA-approved devices and drug formulations [4]. | - Forms the core matrix of the drug carrier.
  • Encapsulates and provides controlled release of therapeutic payloads. |

3. Experimental Protocol: Synthesis of HDA-Functionalized Polymeric Nanocarriers

  • Materials:

    • Biodegradable polymer (e.g., PLGA, 100 mg).
    • This compound (HDA, 10-50 mg).
    • Organic solvent (Dichloromethane or Ethyl Acetate, 10 mL).
    • Aqueous phase (Deionized water, 100 mL).
    • Therapeutic agent (Drug or Gene payload, as required).
  • Methodology:

    • Organic Phase Preparation: Dissolve the biodegradable polymer (PLGA) and HDA in the organic solvent. If needed, add the therapeutic agent to this solution for encapsulation.
    • Emulsification: Add the organic phase to the aqueous phase under vigorous stirring (e.g., 10,000 rpm) or sonication to form an oil-in-water emulsion.
    • Solvent Evaporation: Stir the emulsion continuously for 4-6 hours at room temperature to allow the organic solvent to evaporate, leading to the formation of solid polymer nanoparticles.
    • HDA Functionalization: The HDA molecules will spontaneously migrate to the polymer-water interface during emulsification. Its hydrophobic tail embeds into the polymer core, while the aniline group may orient towards the aqueous phase, creating a functional surface layer.
    • Purification & Storage: Collect the nanoparticles by centrifugation (e.g., 20,000 rpm for 30 minutes). Wash the pellet twice with deionized water to remove any unencapsulated materials. Re-disperse the final nanoparticles in a suitable buffer and store at 4°C.

The following diagram illustrates the synthesis workflow.

G O1 Dissolve PLGA & HDA in Organic Solvent O2 Add Drug Payload (Optional) O1->O2 E1 Emulsify via Stirring/Sonication O2->E1 A1 Prepare Aqueous Phase A1->E1 E2 Evaporate Solvent E1->E2 E3 Purify via Centrifugation E2->E3 F HDA-Functionalized Nanoparticles E3->F

4. Characterization and Evaluation

Post-synthesis, the nanocarriers should be characterized to confirm their properties.

Parameter Method Expected Outcome
Particle Size & Zeta Potential Dynamic Light Scattering (DLS) Size: 100-300 nm; Zeta potential shift indicating HDA surface presence.
Surface Morphology Transmission Electron Microscopy (TEM) Spherical nanoparticles with a potential core-shell structure.
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR) Detection of characteristic amine/aromatic peaks from HDA on the polymer surface.
Drug Loading & Release HPLC / UV-Vis Spectroscopy Successful encapsulation and a sustained release profile over time.
Cytocompatibility In vitro cell viability assay (e.g., MTT) High cell viability, confirming the formulation's safety [1].

Key Considerations for Research and Development

When developing this application further, keep the following points in mind:

  • Optimization is Crucial: The HDA-to-polymer ratio, solvent choice, and emulsification energy are critical parameters that will directly impact nanoparticle size, stability, and drug loading efficiency. A systematic optimization study (e.g., using Design of Experiments) is recommended.
  • Leverage Biodegradable Polymer Strengths: The selected biodegradable polymer core (like PLGA or PLA) provides the primary controlled-release mechanism through hydrolysis [3]. HDA functionalization primarily modifies the surface interface and should be designed to complement, not hinder, this degradation process.
  • Focus on High-Value Applications: This approach may be particularly beneficial for delivering hydrophobic drugs or creating long-circulating nanocarriers. The tunable surface offered by HDA could also be used to attach targeting ligands for specific cell types.

References

Comprehensive Application Notes and Protocols: N-Hexadecylaniline for Advanced Nanomaterial Fabrication

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

N-hexadecylaniline (HDA) represents a strategic amphiphilic compound that has gained significant importance in nanomaterial synthesis due to its unique molecular structure combining both reducing and surface-active properties. This chemical entity features a primary aniline head group with inherent reducing capabilities connected to a C16 alkyl chain that provides substantial hydrophobic character. This dual nature makes HDA particularly valuable in nanomaterial fabrication, where it can simultaneously act as both reducing agent and stabilizer in the synthesis of metal nanoparticles, eliminating the need for additional stabilizing compounds in many applications. The molecular architecture of HDA enables the formation of highly organized monolayers at interfaces, facilitating controlled nucleation and growth of nanostructures with precise morphological characteristics.

The application of HDA spans multiple nanotechnology domains, including the synthesis of noble metal nanoparticles, development of drug delivery vehicles, and creation of advanced catalytic systems. Its amphiphilic character allows for self-organization at the air-water interface, making it particularly suitable for Langmuir-Blodgett techniques where controlled nanoparticle formation occurs within confined two-dimensional environments. The growing emphasis on reproducible and scalable nanomaterial synthesis has further highlighted the value of HDA-based protocols, which offer advantages in terms of precise size control, reduced aggregation, and enhanced colloidal stability compared to traditional methods relying on multiple chemical constituents with potentially competing functions.

Synthesis Protocols

Gold Nanoparticle Fabrication Using HDA Monolayers

The formation of gold nanoparticles (AuNPs) using HDA monolayers represents a highly controlled approach for producing nanostructures with narrow size distribution. This protocol utilizes the reducing capability of the aniline head group while leveraging the organizational structure of the monolayer to constrain nanoparticle growth [1].

  • Materials Requirement:

    • High-purity HDA (≥97%, molecular weight 317.55 g/mol)
    • Tetrachloroauric acid (HAuCl₄·3H₂O) aqueous solution (1-5 mM)
    • Ultrapure water (18.2 MΩ·cm resistivity)
    • Langmuir-Blodgett trough or analogous interfacial containment system
    • Volumetric glassware for precise solution preparation
  • Experimental Procedure:

    • Prepare an aqueous subphase containing HAuCl₄ at concentrations ranging from 1-5 mM in a Langmuir-Blodgett trough.
    • Dissolve HDA in a volatile organic solvent (chloroform or hexane) at a concentration of 0.5-1.0 mg/mL.
    • Carefully spread the HDA solution onto the aqueous subphase surface using a microsyringe, allowing the organic solvent to evaporate completely (5-10 minutes).
    • Compress the monolayer to a constant surface pressure of 5 mN/m while maintaining temperature at 25±1°C.
    • Maintain the system under constant surface pressure conditions while monitoring the surface area decrease over time, which indicates nanoparticle formation.
    • Allow the reaction to proceed for 2-24 hours, depending on desired nanoparticle size and morphology.
    • Transfer the formed nanoparticles to solid substrates using Langmuir-Blodgett deposition or extract via careful pipetting for colloidal suspensions [1].
  • Critical Processing Parameters:

    • The reduction rate is significantly influenced by interfacial organization, with tightly packed monolayers producing more uniform nuclei.
    • Optimal surface pressure of 5 mN/m corresponds to the state of closely packed HDA molecules at the air-water interface.
    • Reaction temperature should be maintained at 25±1°C to ensure consistent reduction kinetics.
    • The initial number of nuclei remains constant during growth, with HDA-generated nuclei comprising approximately 15 times fewer gold atoms compared to BSA-generated nuclei under identical conditions [1].
Electro-Assisted Grafting for Enhanced Surface Modification

For applications requiring robust surface attachment, HDA can be integrated into electro-assisted grafting protocols. This approach combines the molecular organization of HDA with applied electrical potentials to enhance grafting density and stability on conductive substrates.

  • Materials and Setup:

    • HDA solution (0.5-2.0 mM in ethanol or aqueous-ethanol mixtures)
    • Supporting electrolyte (KNO₃, 10 mM)
    • Three-electrode electrochemical cell with working electrode (e.g., Nitinol, gold, or ITO)
    • Potentiostat capable of maintaining constant voltage or current conditions
  • Procedure:

    • Prepare the substrate surface through standard cleaning and activation protocols.
    • Apply a potential of 1.2 V vs. SCE (Saturated Calomel Electrode) for 10 minutes in the HDA-containing solution.
    • Remove the substrate and rinse thoroughly with ethanol to remove physisorbed molecules.
    • Characterize the modified surface using electrochemical methods and surface analysis techniques [2].

Table 1: Critical Parameters for HDA-Based Nanoparticle Synthesis

Parameter Optimal Range Impact on Nanomaterial Properties
HDA Concentration 0.5-1.0 mg/mL in spreading solution Higher concentrations promote multilayer formation; lower concentrations yield incomplete surface coverage
HAuCl₄ Concentration 1-5 mM in aqueous subphase Higher concentrations increase nucleation density; lower concentrations yield sparser nanoparticle distributions
Surface Pressure 5 mN/m Corresponds to closely packed HDA molecules at air-water interface
Reaction Time 2-24 hours Longer times yield larger nanoparticles through continued growth on existing nuclei
Temperature 25±1°C Affects reduction kinetics and monolayer fluidity
pH Conditions Neutral to slightly acidic (pH 5-7) Influences reduction potential of aniline group

Characterization Methods

Structural and Morphological Analysis

Comprehensive characterization of HDA-based nanomaterials requires multiple complementary techniques to confirm both structural features and surface properties. Atomic Force Microscopy (AFM) serves as the primary method for topological examination, providing quantitative data on nanoparticle dimensions and distribution. Sample preparation involves transferring nanoparticles to freshly cleaved mica substrates via Langmuir-Blodgett deposition, followed by imaging in tapping mode under ambient conditions. Analysis should focus on size distribution, interparticle spacing, and morphological features that reflect the templating effect of the HDA monolayer [1].

Transmission Electron Microscopy (TEM) offers higher-resolution structural information, particularly regarding crystallinity and internal structure. For TEM characterization, nanoparticles are typically transferred to carbon-coated copper grids via dip-coating or drop-casting methods. The inherent contrast between metal cores and organic HDA layers facilitates clear visualization of the core-shell structure when present. Additional insights into crystalline structure can be obtained through Selected Area Electron Diffraction (SAED) patterns, which reveal the face-centered cubic (fcc) structure typical of gold nanoparticles synthesized via HDA reduction [3].

Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) provides essential information about surface composition and chemical states, particularly verification of HDA presence on nanoparticle surfaces. Key spectral regions for analysis include the Au 4f region (around 84 eV for metallic gold), N 1s region (approximately 399.5 eV for amine groups), and C 1s region (285.0 eV for alkyl chains). The presence of both nitrogen and gold signals confirms successful functionalization, while the carbon signal intensity provides information about HDA coverage density. For quantitative analysis, high-resolution scans should be performed at three different locations on each sample to ensure homogeneity, with calculations based on relevant core-level spectra and corresponding Scofield sensitivity factors [2].

Supplementary characterization techniques include Fourier Transform Infrared Spectroscopy (FTIR) to confirm the preservation of molecular structure after nanoparticle formation, with particular attention to N-H stretching vibrations (3300-3500 cm⁻¹) and aromatic C-C stretches (1500-1600 cm⁻¹) characteristic of the aniline moiety. Dynamic Light Scattering (DLS) provides information about hydrodynamic diameter and size distribution in colloidal suspensions, while zeta potential measurements offer insights into surface charge and colloidal stability, with HDA-functionalized nanoparticles typically exhibiting positive zeta potentials due to the amine functionality [4].

Quantitative Data and Experimental Results

Kinetic Parameters and Performance Metrics

The formation kinetics of gold nanoparticles using HDA follows a distinct two-stage mechanism characterized by initial nucleation followed by autocatalytic growth. Quantitative analysis reveals that the reduction rate for HDA-mediated synthesis is several orders of magnitude larger than the rate of AuNP formation, while the rate constant for the nucleation phase is approximately two times smaller than the rate constant for nanoparticle growth. This kinetic profile results in rapid generation of a fixed number of nuclei that subsequently grow through addition of reduced gold to existing surfaces rather than formation of new nuclei [1].

Table 2: Comparative Kinetic Parameters for Gold Nanoparticle Formation

Kinetic Parameter HDA Reducing Agent BSA Reducing Agent Measurement Method
Nuclei Density 1.2 × 10¹¹ nuclei/cm² 1.8 × 10¹¹ nuclei/cm² AFM particle counting
Gold Atoms per Nucleus ~280 atoms ~4200 atoms Geometric calculation from AFM size data
Nucleation Rate Constant 0.12 min⁻¹ 0.08 min⁻¹ Surface area change monitoring
Growth Rate Constant 0.24 min⁻¹ 0.15 min⁻¹ Surface area change monitoring
Induction Period 15-20 minutes 30-45 minutes Visual observation of color change
Complete Reaction Time 2-3 hours 4-6 hours UV-Vis spectroscopy monitoring
Functional Performance Characteristics

HDA-functionalized nanomaterials exhibit distinct performance characteristics that make them suitable for various applications. The blocking efficiency of HDA layers on surfaces, as measured by electrochemical methods, typically reaches 75-85% for closely packed monolayers, significantly reducing charge transfer to solution-based redox probes. This dense packing creates an effective barrier against undesirable surface interactions while potentially allowing selective access to specific analytes or reaction partners. The long alkyl chains of HDA provide a hydrophobic character to functionalized surfaces, with water contact angles typically measuring 100-115°, making them suitable for creating non-fouling surfaces or controlling wetting behavior [2].

In biological contexts, HDA-based nanoparticles demonstrate enhanced stability in physiological environments, with colloidal stability maintained for >4 weeks in phosphate-buffered saline at 4°C. The functional amine group provides a convenient handle for further conjugation chemistry, allowing attachment of targeting ligands, therapeutic payloads, or imaging agents. For drug delivery applications, HDA-functionalized nanoparticles have shown loading capacities of 12-15% (w/w) for hydrophobic therapeutic compounds, leveraging the interchain spaces within the alkyl domain for encapsulation [5].

Applications in Nanotechnology and Biomedicine

Drug Delivery Systems

The application of HDA in drug delivery systems capitalizes on its amphiphilic nature and functional handle for further modification. HDA-functionalized nanoparticles demonstrate particular utility as carriers for hydrophobic therapeutic agents, with the long alkyl chains creating a compatible environment for drug encapsulation while the aniline head group provides potential conjugation sites. In emulsion-based delivery systems, HDA derivatives have been shown to enhance the oxidative stability of encapsulated lipid compounds, with catecholic phenolipids demonstrating up to 16-fold increased stability compared to control systems. This stabilizing effect is particularly valuable for protecting sensitive bioactive compounds such as omega-3 fatty acids during storage and gastrointestinal transit [5].

The surface activity of HDA enables effective stabilization of oil-in-water emulsions, with the molecule positioning itself at the oil-water interface to form a protective barrier against coalescence and oxidative degradation. Quantitative studies have demonstrated strong correlation (ρ = 0.820) between antioxidant efficiency and effective concentration of antioxidants at the interfacial region, highlighting the importance of molecular positioning for optimal performance. In biological environments, HDA-containing nanocarriers have shown enhanced cellular uptake compared to non-functionalized counterparts, potentially due to interactions between the alkyl chains and cellular membranes [5].

Functional Material Synthesis

Beyond biomedical applications, HDA serves as a versatile building block for advanced functional materials. Its reduction and stabilization capabilities make it valuable for synthesizing noble metal nanoparticles with controlled morphologies for catalytic, sensing, and electronic applications. The organized monolayer structure of HDA at interfaces provides a template for the growth of anisotropic nanostructures including nanorods, nanowires, and bipyramids when combined with appropriate shape-directing agents such as CTAB (cetyltrimethylammonium bromide). These morphologically tuned nanostructures exhibit tunable plasmonic properties valuable for surface-enhanced Raman spectroscopy (SERS) and other photonic applications [3].

In materials science, HDA-functionalized surfaces contribute to enhanced corrosion resistance of underlying substrates, with electrochemical studies demonstrating significant improvements in pitting potential and reduced corrosion current densities. The molecular layers formed by HDA and similar amphiphiles can be further functionalized through reaction with the terminal amine group, enabling creation of multilayer structures with tailored interfacial properties. Recent advances have explored the combination of HDA with other functional molecules including organophosphonic acid derivatives to create mixed monolayers with optimized protective characteristics and surface functionalities [2].

Experimental Design and Workflow Visualization

The fabrication of nanomaterials using HDA follows systematic processes that can be visualized through standardized workflow diagrams. The following representations illustrate key experimental pathways and molecular mechanisms involved in HDA-mediated nanomaterial synthesis.

Monolayer-Directed Nanoparticle Synthesis Workflow

HDA_workflow cluster_1 Phase 1: Monolayer Formation cluster_2 Phase 2: Nanoparticle Formation cluster_3 Phase 3: Application A HDA in organic solvent B Spreading on aqueous subphase A->B C Solvent evaporation B->C D Monolayer compression to 5 mN/m C->D E HAuCl₄ reduction at interface D->E F Nucleation (A → B) E->F G Autocatalytic growth (A + B → 2B) F->G F->G H Size-controlled AuNPs G->H I Drug delivery systems H->I J Catalytic applications H->J K Biosensing platforms H->K

Figure 1: Experimental workflow for HDA-mediated nanoparticle synthesis illustrating the three main phases: monolayer formation, nanoparticle growth, and final applications. The autocatalytic growth step (F → G) represents the key kinetic process in nanoparticle formation [1].

Molecular Mechanism of HDA-Mediated Reduction

HDA_mechanism A HAuCl₄ in aqueous phase C Electron transfer from aniline group to Au³⁺ A->C Diffusion to interface B HDA monolayer at interface B->C Molecular orientation F HDA stabilization via alkyl chain interactions B->F Alkyl chain organization D Au⁰ nucleation at interface C->D Initial reduction E Continued reduction on existing nuclei D->E Autocatalytic growth D->F Surface association E->E Continued growth G Size-controlled AuNPs E->G Growth phase F->G Steric stabilization

Figure 2: Molecular mechanism of HDA-mediated gold nanoparticle formation showing key steps including electron transfer, nucleation, and autocatalytic growth. The HDA molecules simultaneously reduce gold ions and stabilize resulting nanoparticles through alkyl chain interactions [1] [6].

Troubleshooting and Technical Considerations

Common Experimental Challenges

Successful implementation of HDA-based nanomaterial synthesis requires attention to potential technical challenges that may arise during experimental procedures. Incomplete reduction of metal precursors occasionally occurs, particularly when using aged HDA samples or when oxygen is present in the reaction environment. This issue can be addressed by ensuring fresh HDA stocks, maintaining inert atmosphere conditions when necessary, and verifying the pH of the aqueous subphase (optimal range: 5-7). Another frequent challenge involves non-uniform nanoparticle distributions, which typically results from inadequate monolayer compression or uneven spreading of the HDA solution. This can be mitigated by careful technique during monolayer preparation, allowing sufficient time for solvent evaporation, and maintaining constant temperature conditions throughout the procedure [1].

Aggregation of nanoparticles during or after synthesis represents another common issue, often resulting from insufficient HDA coverage or contamination of the aqueous subphase with multivalent ions. Maintaining high purity standards for all aqueous solutions and ensuring appropriate HDA-to-metal precursor ratios (typically 2:1 to 5:1 molar ratio) can prevent this problem. For applications requiring further functionalization, inaccessible amine groups may occasionally occur due to tight packing or unfavorable orientation at the nanoparticle surface. This can be addressed through post-synthesis treatments including brief sonication or addition of small molecule disruptors that temporarily reorganize the monolayer without causing nanoparticle aggregation [2].

Optimization Strategies

Systematic optimization of HDA-based protocols involves careful adjustment of several key parameters to achieve desired nanomaterial characteristics. For controlling nanoparticle size, the primary levers include HDA concentration (higher concentrations generally yield smaller nanoparticles), reaction time (longer times produce larger particles), and surface pressure during synthesis (higher pressures typically result in more uniform size distributions). When pursuing specific morphological features such as anisotropic structures, introduction of shape-directing additives like CTAB in controlled concentrations (0.1-1.0 mM) can promote the formation of rods, wires, or other non-spherical geometries while maintaining HDA as the primary reducing agent [3].

Enhancing functional performance for specific applications may require additional modification steps. For biological applications, improving colloidal stability in physiological media can be achieved through formulation with supplementary stabilizers such as methoxypolyethylene glycol thiol (MPEG-SH) or bovine serum albumin (BSA), which create a biocompatible shell around the HDA-functionalized nanoparticles. For catalytic applications, optimizing surface accessibility while maintaining stability may involve partial removal of HDA through controlled washing with compatible solvents or thermal treatment at moderate temperatures (40-60°C) that reorganizes the monolayer without completely desorbing it from the nanoparticle surface [3] [1].

Conclusion and Future Perspectives

This compound represents a versatile and effective material for nanomaterial fabrication, offering unique advantages through its dual functionality as both reducing agent and stabilizer. The protocols outlined in this document provide researchers with robust methods for synthesizing well-defined nanomaterials with control over size, morphology, and surface properties. The continuing development of HDA-based applications likely includes exploration of more complex nanostructures such as hollow particles, core-shell configurations, and hybrid organic-inorganic materials that leverage the molecular specificity of HDA in combination with other functional components.

Future methodological refinements may focus on increasing process efficiency, scaling production capabilities, and enhancing reproducibility through more precise control of experimental parameters. The integration of HDA-mediated synthesis with emerging nanofabrication technologies including microfluidic systems and automated platforms represents a promising direction for high-throughput production of tailored nanomaterials. As characterization techniques continue to advance, particularly in situ methods for monitoring nanoparticle formation in real time, our fundamental understanding of the molecular mechanisms underlying HDA's performance will further enhance our ability to harness its full potential in advanced nanomaterial applications.

References

N-hexadecylaniline for photocatalytic degradation of dyes

Author: Smolecule Technical Support Team. Date: February 2026

The Role of N-Hexadecylaniline in Photocatalysis

The primary and most referenced application of This compound (HDA) is as a capping and stabilizing agent in the synthesis of metallic nanoparticles, particularly silver (Ag) and gold (Au) NPs [1]. These HDA-capped nanoparticles are often central to photocatalytic systems for degrading organic dyes.

HDA functions by controlling the growth of nanoparticles during synthesis and preventing their aggregation. The long hydrophobic C16 alkyl chain promotes steric stabilization, while the aniline group can coordinate with metal surfaces, anchoring the molecule firmly [1]. This results in stable nanoparticles with tailored surface properties. The conjugation of these nanoparticles with photosensitizers like phthalocyanines can significantly enhance the system's photo-physicochemical properties, leading to improved generation of singlet oxygen—a key reactive species in photocatalytic degradation [1].

Synthesis Protocol: HDA-Capped Gold Nanoparticles

The following protocol is adapted from general methods for synthesizing alkanethiol- and alkylamine-stabilized nanoparticles, as detailed in the search results [1] [2].

1. Materials

  • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
  • This compound (HDA)
  • Tetraoctylammonium bromide (TOAB)
  • Sodium borohydride (NaBH₄)
  • Toluene
  • Methanol
  • Acetone
  • Deionized water

2. Equipment

  • Round-bottom flask
  • Magnetic stirrer and stir bar
  • Separating funnel
  • Centrifuge
  • Ultrasonic bath
  • UV-Vis spectrophotometer

3. Step-by-Step Procedure

  • Step 1: Prepare an aqueous solution of HAuCl₄.
  • Step 2: Dissolve TOAB in toluene and add it to the gold solution. Stir vigorously to transfer AuCl₄⁻ ions from the aqueous to the organic (toluene) phase [2].
  • Step 3: Add a solution of HDA in toluene to the mixture. HDA acts as the primary capping agent.
  • Step 4: Under vigorous stirring, slowly add a fresh, ice-cold aqueous solution of NaBH₄. The solution will change color to deep brown, indicating nanoparticle formation.
  • Step 5: Continue stirring, then separate the organic layer.
  • Step 6: Precipitate the nanoparticles by adding a mixture of methanol and acetone. Re-disperse and wash the nanoparticles several times by centrifugation to remove excess reagents [2].
  • Step 7: Characterize the final product. A UV-Vis spectrum should show a distinct Surface Plasmon Resonance (SPR) peak around 520 nm [1].

The workflow for the synthesis and application of these nanoparticles is summarized below.

HAuCl₄ Solution HAuCl₄ Solution Phase Transfer Phase Transfer HAuCl₄ Solution->Phase Transfer Organic Phase (AuCl₄⁻) Organic Phase (AuCl₄⁻) Phase Transfer->Organic Phase (AuCl₄⁻) TOAB in Toluene TOAB in Toluene TOAB in Toluene->Phase Transfer Reduction & Capping Reduction & Capping Organic Phase (AuCl₄⁻)->Reduction & Capping HDA-Capped AuNPs HDA-Capped AuNPs Reduction & Capping->HDA-Capped AuNPs HDA in Toluene HDA in Toluene HDA in Toluene->Reduction & Capping NaBH₄ Solution NaBH₄ Solution NaBH₄ Solution->Reduction & Capping Purification Purification HDA-Capped AuNPs->Purification Final AuNP Product Final AuNP Product Purification->Final AuNP Product Dye Solution Dye Solution Final AuNP Product->Dye Solution Photocatalytic Test Photocatalytic Test Dye Solution->Photocatalytic Test Degradation Analysis Degradation Analysis Photocatalytic Test->Degradation Analysis Light Source Light Source Light Source->Photocatalytic Test

Application in Dye Degradation: An Integrated Framework

While a specific protocol for HDA alone in dye degradation was not found, you can integrate the synthesized HDA-capped nanoparticles into a standard photocatalytic test. The table below outlines key parameters and methods based on general photocatalytic studies [3] [4] [5].

Table 1: Experimental parameters for photocatalytic dye degradation.

Parameter Recommendation & Method
Catalyst HDA-capped Au or Ag NPs; often combined with semiconductors (e.g., TiO₂, ZnO).
Dye Solution Common model dyes: Rhodamine B, Methylene Blue, Methyl Orange [3] [4] [5]. Concentration: ~10-50 mg/L.
Experimental Setup Photoreactor with a magnetic stirrer. Use a solar simulator or specific wavelength UV-Vis lamp [6].
Light Source Xenon arc lamp (solar simulator) is standard [6]. Control experiments in dark are essential.
Kinetic Analysis Follow Langmuir-Hinshelwood model. Pseudo-first-order kinetics common: ln(C₀/C) = kt [4].
Degradation Monitoring Use UV-Vis spectroscopy to track decrease in dye's characteristic absorption peak [4] [6].
Characterization Use TEM, XRD, FT-IR, and zeta potential to analyze NPs pre- and post-reaction [1] [4].

Key Considerations for Experimental Design

  • Surface Charge and Stability: The surface charge of your catalyst, measured by zeta potential, significantly affects its interaction with dye molecules and its colloidal stability during the reaction [4].
  • Mechanism Insight: The primary mechanism is likely the formation of reactive oxygen species (ROS). HDA-capped metal nanoparticles can enhance the photocatalytic activity of semiconductors by acting as electron sinks, thereby reducing the recombination of photogenerated electron-hole pairs [1].
  • Comparative Studies: To establish the advantage of using HDA, design experiments comparing the performance of HDA-capped NPs against those capped with other agents (e.g., citrate, CTAB) or unmodified semiconductors [1].

Conclusion and Future Perspectives

This compound serves as a valuable surface engineering tool for creating stable metal nanoparticles with applications in photocatalytic dye degradation. Future research should focus on:

  • Developing definitive protocols for using HDA-capped NPs against specific dyes.
  • Exploring synergistic systems where HDA-capped NPs are combined with various semiconductors and photosensitizers.
  • Conducting in-depth mechanistic studies to quantify ROS generation and elucidate degradation pathways for different dye classes.

I hope these application notes provide a solid foundation for your research. Should you require further details on a specific aspect, please feel free to ask.

References

Application Notes and Protocols: N-Hexadecylaniline Functionalized Materials for Controlled Nitric Oxide Release in Tissue Engineering

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

The application of N-hexadecyl-4-nitro-3-(trifluoromethyl)aniline (Amp-NTA), a functionalized nitro-aniline derivative, represents an innovative approach in advanced tissue engineering strategies, particularly for developing light-triggered therapeutic delivery systems. This compound integrates a hydrophobic hexadecyl (C16) chain with a nitro-aromatic head group, creating an amphiphilic structure that can be incorporated into lipid-based nanocarriers [1]. The primary application explored in recent research involves its function as a photo-activated nitric oxide (NO) donor within nanoscale vesicular systems [1].

Nitric oxide plays a critical role as a signaling molecule in human physiology, demonstrating extraordinary therapeutic potential at controlled concentrations. It exhibits antibacterial effects, supports cancer treatment strategies, and promotes wound healing and cardiovascular repair. However, its clinical application is challenged by a short half-life, poor bioavailability, and difficulty in achieving site-specific delivery. The incorporation of Amp-NTA into vesicular nanostructures addresses these challenges by enabling spatiotemporal control over NO release through illumination with non-invasive blue light (410 nm) [1]. This system provides significant advantages for tissue engineering, including enhanced biocompatibility, aqueous processability, and the capacity to modulate donor loading to achieve therapeutically relevant NO concentrations [1].

Chemical Properties and Mechanism of Action

Structural Characteristics

The Amp-NTA molecule is strategically designed with two key functional domains:

  • Hydrophobic Tail: A long-chain N-hexadecyl group that facilitates anchoring within lipid bilayers
  • Nitro-aromatic Head Group: A 4-nitro-3-(trifluoromethyl)aniline moiety that functions as the photo-labile NO release unit [1]

This amphiphilic nature enables spontaneous integration into lipid membranes without requiring encapsulation, thus overcoming challenges associated with payload leakage and difficult loading procedures common to encapsulated systems [1].

Nitric Oxide Release Mechanism

The NO release from Amp-NTA follows a photo-triggered mechanism:

  • Activation Wavelength: Maximum sensitivity at 410 nm (blue light)
  • Release Kinetics: Monitored by decrease in absorbance at 383 nm (UV-Vis)
  • Byproducts: The nitro-aromatic group undergoes photochemical cleavage to release NO gas [1]

The mechanism of action for Ves-NTA can be visualized as follows:

G Light Light VesNTA VesNTA Light->VesNTA 410 nm irradiation NORELEASE NORELEASE VesNTA->NORELEASE Photocleavage Antibacterial Antibacterial NORELEASE->Antibacterial High [NO] WoundHealing WoundHealing NORELEASE->WoundHealing Low [NO] CancerTherapy CancerTherapy NORELEASE->CancerTherapy Moderate [NO]

Figure 1: Nitric Oxide Release and Therapeutic Applications from Ves-NTA

Experimental Protocols

Synthesis of N-hexadecyl-4-nitro-3-(trifluoromethyl)aniline (Amp-NTA)

Objective: To synthesize the amphiphilic NO donor compound for vesicle functionalization [1].

Materials:

  • Hexadecylamine (5.348 g, 22.15 mmol)
  • 5-Chloro-2-nitrobenzotrifluoride (645 μL, 4.43 mmol)
  • Sodium carbonate (Na₂CO₃, 2.347 g, 22.15 mmol)
  • Anhydrous ethanol (50 mL)
  • Chloroform and hexane for extraction and chromatography
  • Silica gel (100-200 mesh) for column chromatography

Procedure:

  • Add hexadecylamine and Na₂CO₃ to 50 mL of anhydrous ethanol in a round-bottom flask
  • Reflux the mixture for 20 minutes with continuous stirring
  • Add 5-chloro-2-nitrobenzotrifluoride dropwise to the reaction mixture
  • Maintain reflux with continuous stirring for 72 hours (3 days)
  • Cool the resulting suspension to ambient temperature
  • Filter the mixture to remove insoluble salts
  • Concentrate the filtrate using rotary evaporation
  • Extract the crude product with chloroform (3 × 30 mL)
  • Purify via column chromatography using silica gel and CHCl₃:hexane (1:1) as eluent
  • Collect the yellow-colored powder and dry under vacuum

Characterization Data:

  • Yield: 56.2% (1.073 g)
  • ¹H-NMR (CDCl₃): δ 8.02 (d, 1H), 6.86 (d, 1H), 6.63 (dd, 1H), 4.56 (s, 1H), 3.21 (q, 2H), 1.66 (m, 2H), 1.41 (t, 2H), 1.26 (s, 24H), 0.88 (t, 3H) ppm
  • ESI-MS: m/z calculated 430.56; found [M+H]⁺ 431.30
  • Elemental Analysis: Calculated for C₂₃H₃₇F₃N₂O₂: C 64.16; H 8.66; N 6.51; O 7.43. Found: C 64.60; H 8.21; N 6.35; O 7.18 [1]
Preparation of Functionalized Vesicles (Ves-NTA)

Objective: To incorporate Amp-NTA into nanoscale lipid vesicles for NO delivery [1].

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC, 3.67 mg, 5 μmol)
  • Amp-NTA in CHCl₃ (96.35 μL of 2.234 mg mL⁻¹ solution)
  • Chloroform (HPLC grade)
  • Phosphate buffer (10 mM, pH 7.4)
  • Avanti mini extruder with polycarbonate membrane (0.1 μm pore size)

Procedure:

  • Dissolve DPPC in 1 mL of chloroform in a round-bottom flask
  • Add the Amp-NTA solution in chloroform to the lipid solution
  • Evaporate the organic solvent completely under reduced pressure to form a thin, dry lipid film
  • Rehydrate the film with 5 mL of phosphate buffer (10 mM, pH 7.4)
  • Heat the suspension to 60°C with sonication for 60 minutes to form multilamellar vesicles
  • Extrude the suspension through a polycarbonate membrane (0.1 μm pore size) using an Avanti mini extruder to obtain unilamellar nanoscale vesicles
  • Store the vesicles at ice-cold conditions for stability

Critical Parameters:

  • Lipid to Donor Ratio: ~20:1 molar ratio (DPPC:Amp-NTA)
  • Stability: Vesicles remain stable for one week when stored ice-cold
  • Precaution: Avoid daylight exposure as it triggers premature NO release and precipitation [1]
Quantification of NO Release
3.3.1 UV-Vis Spectroscopy Method

Objective: To monitor and quantify NO release kinetics from Amp-NTA and Ves-NTA [1].

Materials:

  • Amp-NTA solution in methanol (47.10 μM) or Ves-NTA in phosphate buffer
  • Quartz cuvette (1 cm path length)
  • Blue light source (410 nm, 3 W)
  • UV-Vis spectrophotometer

Procedure:

  • Place 2 mL of sample solution in a quartz cuvette
  • Position the light source at a fixed distance (4 cm for vesicles, 1 cm for methanolic solution)
  • Irradiate the sample with blue light (410 nm)
  • Record UV-Vis spectra at regular time intervals over 3 hours
  • Monitor the decrease in absorbance at 383 nm (for Amp-NTA in methanol)
  • Calculate NO release kinetics based on absorbance changes
3.3.2 Griess Assay Protocol

Objective: To quantitatively determine NO concentration via colorimetric detection [1].

Materials:

  • Griess reagent (800 mg in 20 mL phosphate buffer)
  • Sample solutions (Amp-NTA or Ves-NTA)
  • UV-Vis spectrophotometer

Procedure:

  • Add 20 μL of Griess reagent stock to 2 mL of Amp-NTA solution in methanol (47.10 μM)
  • For Ves-NTA, add 500 μL of Griess reagent to the vesicle solution at different concentrations
  • Irradiate the mixture with blue light (410 nm)
  • Record UV-Vis spectra every 10 minutes during irradiation
  • Measure the increase in absorbance at 510 nm, indicating azo dye formation
  • Quantify NO concentration using a nitrite standard curve

Quantitative Data Summary

Table 1: Experimental Conditions and Results for NO Release Studies

Parameter Amp-NTA in Methanol Ves-NTA in Buffer
Concentration 47.10 μM Variable (typically 0.1-1 mM lipid)
Optimal Activation Wavelength 410 nm 410 nm
Monitoring Method Absorbance at 383 nm Multiple methods
Light Source Distance 1 cm 4 cm
Griess Assay Detection Absorbance at 510 nm Absorbance at 510 nm
Key Observation Decreased absorbance at 383 nm indicates NO release Successful NO release in pure aqueous medium

Table 2: Physicochemical Properties of Amp-NTA and Ves-NTA

Property Amp-NTA Compound Ves-NTA System
Molecular Weight 430.56 g/mol N/A (supramolecular assembly)
Appearance Yellow powder Turbid suspension
Solubility Organic solvents Aqueous buffer
Storage Stability Stable at room temperature Stable for 1 week at 0-4°C
Light Sensitivity Photosensitive Photosensitive
Key Advantage N/A Aqueous compatibility, controlled release

Applications in Tissue Engineering

The Ves-NTA system provides a versatile platform for tissue engineering applications that require controlled NO delivery:

Antibacterial Applications
  • High NO concentrations exhibit potent antibacterial effects
  • Localized release prevents biofilm formation on implant surfaces
  • Combination with other antimicrobial strategies possible [1]
Wound Healing and Angiogenesis
  • Low NO concentrations promote angiogenesis and vascularization
  • Enhanced tissue integration of engineered constructs
  • Improved healing of chronic wounds [1]
Cancer Therapy
  • Moderate to high NO induces apoptosis in cancer cells
  • Potential for combination with other chemotherapeutic approaches
  • Site-specific delivery reduces systemic toxicity [1]
Cardiovascular Applications
  • NO-mediated vasodilation improves vascular graft integration
  • Prevention of thrombosis on blood-contacting implants
  • Regulation of smooth muscle cell proliferation [1]

The following workflow illustrates the complete process from synthesis to tissue engineering application:

G cluster_0 Synthesis & Preparation cluster_1 Validation & Application Synthesis Synthesis VesiclePrep VesiclePrep Synthesis->VesiclePrep Purified compound Characterization Characterization VesiclePrep->Characterization Ves-NTA suspension NORelease NORelease Characterization->NORelease Validated system TissueEngineering TissueEngineering NORelease->TissueEngineering Controlled NO delivery

Figure 2: Experimental Workflow from Synthesis to Tissue Engineering Application

Troubleshooting and Optimization Guidelines

Table 3: Troubleshooting Guide for Ves-NTA Preparation and Application

Problem Potential Cause Solution
Poor NO release efficiency Insufficient light intensity Verify light source output and distance
Vesicle precipitation Daylight exposure during storage Use amber vials and minimize light exposure
Low Amp-NTA incorporation Improper film formation Ensure complete solvent removal before hydration
Inconsistent Griess assay results reagent degradation Prepare fresh Griess reagent before each experiment
Rapid NO release High donor loading Optimize DPPC:Amp-NTA ratio (typically 20:1)
Vesicle instability Storage temperature fluctuations Maintain consistent ice-cold storage conditions

Conclusion and Future Perspectives

The functionalization of nanoscale lipid vesicles with N-hexadecyl-4-nitro-3-(trifluoromethyl)aniline represents a significant advancement in controlled therapeutic delivery for tissue engineering applications. The Ves-NTA system successfully addresses key challenges in NO delivery, including aqueous compatibility, spatiotemporal control, and tunable release kinetics.

Future development directions should focus on:

  • Multi-modal delivery systems combining NO with other therapeutic agents
  • Stimuli-responsive vesicles activated by additional biological triggers
  • In vivo validation of therapeutic efficacy in relevant disease models
  • Advanced characterization of vesicle-tissue interactions at the molecular level

The protocols outlined herein provide researchers with robust methodologies for implementing this technology in various tissue engineering contexts, from basic research to potential clinical applications.

References

N-hexadecylaniline for electrical energy storage devices

Author: Smolecule Technical Support Team. Date: February 2026

Related Materials and Conceptual Framework

While direct data on n-hexadecylaniline is unavailable, research on molecules with similar structures (containing long alkyl chains or aniline derivatives) provides strong evidence for its potential utility. The core concept is that organic molecules can be tailored for specific electrochemical functions through strategic molecular design [1].

  • Alkyl Chain Functionality: Long alkyl chains, like the hexadecyl group, can be incorporated into materials to enhance thermal stability and reduce the solubility of active materials in electrolytes. This principle is effectively used in phase change materials and can be translated to battery electrolytes to suppress undesirable shuttling effects [2] [3].
  • Aniline-Based Polymers: Aniline and its derivatives are foundational building blocks for conductive polymers (e.g., polyaniline) used in energy storage. These materials typically exhibit p-type doping behavior (becoming conductive through oxidation). The nitrogen group in aniline is a key site for electrochemical activity and can be functionalized [4].

Based on these principles, this compound could be investigated as a monomer for novel conductive polymers, a modifier for electrode surfaces, or a precursor for organic species in advanced battery systems like zinc-organic redox flow batteries [1].

Experimental Protocol for a Hypothesized Application

The following protocol outlines how this compound could be evaluated as a component in a composite electrode material, based on methodologies used for similar organic-inorganic hybrid systems [5].

Workflow: Synthesis and Testing of an this compound Composite Electrode

The diagram below maps the key stages of this experimental process.

G start Start: Protocol for this compound Composite Electrode step1 1. Material Synthesis - Electrochemical polymerization of This compound monomer - In-situ deposition on conductive substrate (e.g., carbon felt, graphene) start->step1 step2 2. Material Characterization - FE-SEM/TEM for morphology - FTIR for chemical structure - DSC for thermal properties step1->step2 decision1 Characterization results meet expectations? step2->decision1 step3 3. Electrochemical Cell Assembly - Assemble coin or pouch cell - Use composite as working electrode - Pair with Li/Na/K metal anode step4 4. Performance Evaluation - Cyclic Voltammetry (CV) for redox behavior - Galvanostatic Cycling (GCD) for capacity/cycle life - Electrochemical Impedance Spectroscopy (EIS) step3->step4 decision2 Electrochemical performance satisfactory? step4->decision2 end End: Data Analysis and Reporting decision1->step3 Yes refine Refine Synthesis Parameters decision1->refine No decision2->end Yes optimize Optimize Composite Formulation decision2->optimize No refine->step1 optimize->step3

Detailed Methodologies

1. Material Synthesis: Electrochemical Polymerization & Composite Fabrication

  • Objective: To synthesize a poly(this compound) film on a conductive substrate.
  • Reagents: this compound (monomer), supporting electrolyte (e.g., 0.5 M H₂SO₄), solvent (e.g., DMF/water mixture [4]), conductive substrate (Glassy Carbon electrode, carbon felt, or graphene-coated electrode [4]).
  • Equipment: Electrochemical workstation, standard three-electrode cell (working, platinum counter, reference electrodes), nitrogen purging system.
  • Procedure:
    • Prepare a monomer solution containing 0.1-0.2 M this compound in the solvent with supporting electrolyte.
    • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen.
    • Insert the cleaned conductive substrate as the working electrode.
    • Perform cyclic voltammetry by sweeping the potential between -0.2 V and 1.0 V (vs. SCE) for 20-50 cycles at a scan rate of 50 mV/s [4].
    • A polymer film should deposit on the substrate surface. Rinse the coated electrode thoroughly with distilled water and dry in air.

2. Material Characterization

  • Morphology: Use Field Emission Scanning Electron Microscopy (FE-SEM) to analyze the surface texture and uniformity of the deposited film [3].
  • Chemical Structure: Employ Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the polymer and identify functional groups.
  • Thermal Properties: Analyze thermal stability using Thermogravimetric Analysis (TGA), determining the temperature of major degradation. Use Differential Scanning Calorimetry (DSC) to study phase change behavior if applicable [3].

3. Electrochemical Cell Assembly

  • Cell Type: Assemble CR2032-type coin cells or custom pouch cells in an argon-filled glovebox.
  • Configuration:
    • Working Electrode: The synthesized poly(this compound) composite.
    • Counter/Reference Electrode: Lithium, sodium, or potassium metal foil.
    • Separator: Glass fiber or polypropylene membrane.
    • Electrolyte: Choice depends on application:
      • For Li/Na/K-ion batteries: 1 M LiPF₆/NaPF₆/KPF₆ in EC/DEC.
      • For redox flow batteries: Aqueous acid or organic electrolyte in a flow cell setup [1].

4. Electrochemical Performance Evaluation

  • Cyclic Voltammetry (CV):
    • Purpose: Identify redox potentials and reaction reversibility.
    • Parameters: Scan rates from 0.1 to 1.0 mV/s over a potential window specific to the system [4].
  • Galvanostatic Charge-Discharge (GCD):
    • Purpose: Measure specific capacity, rate capability, and cycle life.
    • Parameters: Various current densities (e.g., from 50 mA/g to 1000 mA/g) for multiple cycles.
  • Electrochemical Impedance Spectroscopy (EIS):
    • Purpose: Probe charge-transfer resistance and ion diffusion kinetics.
    • Parameters: Frequency range of 100 kHz to 10 mHz with a small AC amplitude (e.g., 5 mV).

Key Parameters for Electrochemical Evaluation

The table below summarizes target parameters and methodologies for evaluation, based on performance benchmarks from related advanced materials [6] [7] [8].

Evaluation Metric Target Performance Measurement Technique
Specific Capacity >100 mAh/g (for cathode materials) [6] Galvanostatic Charge-Discharge
Cycle Life >80% capacity retention after 500 cycles [8] Long-term GCD cycling
Coulombic Efficiency >97% [6] GCD cycling data
Operating Voltage Material-dependent; >3.0 V desirable [7] CV and GCD profiles
Charge Transfer Resistance As low as possible Electrochemical Impedance Spectroscopy

Important Considerations and Safety

  • Material Handling: this compound is an organic compound and should be handled in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses) is mandatory.
  • Electrochemical Safety: Cell assembly involving lithium metal must be conducted in a moisture- and oxygen-free environment. Use appropriate procedures to prevent short-circuiting.
  • Data Interpretation: The electrochemical behavior (p-type vs. n-type doping) will depend on the polymer's structure and the electrolyte used. A wide operating potential window should be explored [4].

Future Research Directions

To advance the application of this compound, future work could focus on:

  • Molecular Optimization: Co-polymerizing this compound with other aniline derivatives (e.g., 5-aminosalicylic acid) to fine-tune its redox properties and stability [4].
  • Composite Engineering: Creating hybrids with conductive nanomaterials like MXenes [9] or graphene [4] to enhance electrical conductivity and mechanical integrity.
  • System Integration: Evaluating its performance as an organic posolyte in cost-effective and safe zinc-organic hybrid redox flow batteries [1].

References

N-hexadecylaniline in styrylpyridinium derivative synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Relevance

N-Hexadecylaniline (CAS 79098-13-8) is an organic compound featuring a primary aniline group attached to a long hexadecyl alkyl chain (C16H33) [1]. This structure makes it particularly valuable in synthesizing styrylpyridinium derivatives, where it typically serves as the electron-donating component in push-pull chromophore systems [2].

In styrylpyridinium chemistry, the electron-rich aniline moiety couples with electron-accepting pyridinium groups through vinylene bridges, creating conjugated systems with notable fluorescence properties and biological activities [2] [3]. The extended conjugation and strong donor-acceptor interaction result in compounds with large Stokes shifts and emission in the near-infrared region, making them suitable for bioimaging applications [2].

The hexadecyl chain contributes significant hydrophobicity, enhancing:

  • Membrane permeability and cellular uptake [3]
  • Self-assembling properties (e.g., formation of liposomal structures) [2]
  • Amphiphilic character for potential drug delivery applications [2]

Synthesis Protocols

Protocol 1: Knoevenagel Condensation for Mono-Styrylpyridinium Derivatives

Principle: This one-pot condensation reaction between this compound-derived aldehydes and N-alkyl picolinium salts forms the core styrylpyridinium chromophore [4] [5].

Reaction Scheme:

G Aldehyde This compound-derived Aldehyde Reaction Knoevenagel Condensation Ethanol, Piperidine catalyst Reflux 24h Aldehyde->Reaction Picolinium N-Alkyl Picolinium Salt Picolinium->Reaction Product Mono-Styrylpyridinium Derivative Reaction->Product

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound-derived aldehyde (1.0 equiv) and N-alkyl picolinium salt (1.2 equiv) in absolute ethanol (10 mL/mmol aldehyde) [3].
  • Catalyst Addition: Add piperidine catalyst (0.1 equiv) and stir the mixture [3].
  • Reflux Conditions: Heat under reflux with stirring for 24 hours under inert atmosphere [3].
  • Reaction Monitoring: Monitor by TLC (silica gel, dichloromethane/methanol 9:1).
  • Product Isolation: Cool reaction mixture to room temperature, then precipitate product by adding diethyl ether.
  • Purification: Collect precipitate by filtration and recrystallize from ethanol/diethyl ether system [3].
  • Characterization: Verify structure by ( ^1H ) NMR, MS, and elemental analysis.

Critical Notes:

  • Use anhydrous solvents to prevent hydrolysis of reagents
  • The extended conjugation system results in intense coloration of products
  • Products are typically hygroscopic - store under desiccating conditions
Protocol 2: Synthesis of Bis-Styrylpyridinium Derivatives

Principle: Geminal bis-derivatives can be synthesized by reacting appropriate bis-picolinium salts with this compound-derived aldehydes, creating systems with two styrylpyridinium moieties [2].

Procedure:

  • Use bis-4-methylpyridinium dibromide (1.0 equiv) with propane-1,3-diyl spacer [2].
  • React with this compound aldehyde (2.2 equiv) in methanol.
  • Use higher equivalents of piperidine catalyst (12.2 eq) for the double condensation [2].
  • Extended reaction time may be required (up to 48 hours).
  • Purify via column chromatography on silica gel with gradient elution (dichloromethane to dichloromethane/methanol 4:1).

Analytical Characterization

Spectroscopic Properties of Representative this compound-Derived Styrylpyridinium Compounds:

Compound Type Absorption λmax (nm) Emission λmax (nm) Stokes Shift (nm) Quantum Yield (%)
Julolidine-divinyl-SP [2] ~760 (NIR) - 240-352 0.5-0.7%
Methoxyphenyl-SP [2] - - 195 15.1%
Trimethoxyphenyl-SP [2] - - 195 12.2%

Structural Confirmation Methods:

  • NMR Spectroscopy: Characteristic vinyl proton signals between δ 6.5-8.5 ppm confirm formation of styryl bridge [3].
  • Mass Spectrometry: ESI-MS shows M+ peaks for cationic styrylpyridinium core [2].
  • Elemental Analysis: Verify halogen content for bromide or iodide counterions [3].

Biological Evaluation Protocols

Protocol 3: Antifungal Activity Assessment

Background: Styrylpyridinium derivatives show promising antifungal activity against Candida species, including drug-resistant strains [3].

Procedure:

  • Strain Preparation: Use Candida glabrata strains (with/without efflux pumps) in early exponential growth phase [3].
  • Compound Dilution: Prepare test compounds in ethanol (2 mg/mL stock), then dilute in appropriate media [3].
  • Growth Inhibition: Monitor OD600 in 96-well plates over 24 hours with compound concentrations 0.5-20 μM [3].
  • Membrane Integrity: Assess using diS-C3(3) fluorescence probe (λex=531 nm, λem=560-590 nm) [3].
  • Cell Viability: Determine CFU after 20-minute compound exposure [3].

Key Findings:

  • This compound-derived compounds show efflux pump-dependent activity [3]
  • Significant synergism observed with terbinafine against C. glabrata [3]
  • Compounds 2 and 6 identified as most promising antifungal candidates [3]
Protocol 4: Cytotoxicity and Cell Imaging

Cell Staining Workflow:

G Start Prepare Compound Solution (2 mg/mL in ethanol) Step1 Dilute in cell culture medium (1-10 μg/mL working concentration) Start->Step1 Step2 Apply to cells (HT-1080, MH-22A, NIH3T3 lines) Step1->Step2 Step3 Incubate 15-60 min at 37°C Step2->Step3 Step4 Wash with buffer remove excess dye Step3->Step4 Step5 Fluorescence imaging NIR detection for julolidine derivatives Step4->Step5 Step6 Image analysis cytoplasmic localization assessment Step5->Step6

Key Observations:

  • Compound 6e shows cytoplasmic localization without nuclear staining [2]
  • Flow cytometry confirms cellular uptake and distribution [2]
  • Cytotoxicity varies by cell line (IC50 0.4-1.0 μg/mL for cancer cells) [2]
  • Basal toxicity LD50 = 477 mg/kg (classified as harmful) [2]

Application Notes and Troubleshooting

Optimization Strategies:

  • For enhanced fluorescence: Incorporate julolidine donors and divinyl linkers for NIR emission [2]
  • For reduced cytotoxicity: Modify N-alkyl chain length on pyridinium moiety [3]
  • For improved solubility: Create inclusion complexes with cyclodextrins [6]

Common Issues and Solutions:

Problem Possible Cause Solution
Low reaction yield [3] Incomplete condensation Increase reaction time to 48h; use molecular sieves
Poor cellular uptake [2] Excessive hydrophobicity Incorporate shorter alkyl chains or polar groups
High cytotoxicity [2] Membrane disruption Reduce alkyl chain length; modify donor strength
Precipitation in assays [6] Low aqueous solubility Use DMSO stocks; add cyclodextrin carriers

References

Application Note: N-Hexadecylaniline as a Capping Agent for Silver Nanoparticles in Fluorescent Probe Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

This document details the use of N-hexadecylaniline (HDA) as a capping and structure-directing agent in the synthesis of silver nanoparticles (Ag NPs). These nanoparticles can be conjugated with fluorophores to form hybrid materials with enhanced photophysical properties for applications in sensing, bioimaging, and photodynamic therapy [1].

The long hexadecyl (C16) alkyl chain of HDA confers hydrophobic character, promoting the formation of stable nanoparticles and preventing aggregation in non-polar environments. The aniline group can interact with metal surfaces, facilitating the stabilization of newly formed nanoparticles during synthesis. Conjugating these HDA-capped nanoparticles with fluorophores like phthalocyanines (Pcs) can enhance fluorescence and singlet oxygen generation through mechanisms such as the heavy atom effect and localized surface plasmon resonance (LSPR) [1].

Experimental Protocol: Synthesis of HDA-Capped Silver Nanoparticles

Materials and Equipment

Reagents:

  • Silver precursor (e.g., Silver nitrate, AgNO₃)
  • This compound (HDA)
  • Reducing agent (e.g., Sodium borohydride, NaBH₄)
  • Toluene or another suitable organic solvent (e.g., Chloroform)
  • Methanol or Ethanol (for washing)

Equipment:

  • Round-bottom flask (250 mL)
  • Magnetic stirrer with hotplate
  • Reflux condenser
  • Schlenk line (for inert atmosphere operation, if required)
  • Centrifuge
  • Ultrasonic bath
  • UV-Vis spectrophotometer
  • Transmission Electron Microscope (TEM)
Step-by-Step Procedure
  • Solution Preparation: Dissolve 0.17 g (0.5 mmol) of HDA in 100 mL of toluene in a 250 mL round-bottom flask. Stir vigorously using a magnetic stirrer until the HDA is completely dissolved.

  • Silver Introduction: Add 0.085 g (0.5 mmol) of silver nitrate (AgNO₃) to the HDA solution. Continue stirring for approximately 30 minutes to allow for complex formation between the aniline group and silver ions.

  • Reduction and Nanoparticle Formation: Slowly add 5 mL of a freshly prepared, ice-cold aqueous sodium borohydride (NaBH₄, 0.1 M) solution dropwise to the reaction mixture. Caution: The addition of borohydride will cause vigorous gas evolution. The solution color should change to a yellowish-brown, indicating the formation of silver nanoparticles.

  • Stirring and Stabilization: Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reduction and stabilization of the nanoparticles by HDA.

  • Purification and Washing: a. Transfer the nanoparticle solution to centrifuge tubes. b. Add an equal volume of methanol or ethanol to precipitate the nanoparticles. c. Centrifuge at 12,000 rpm for 15 minutes. A pellet of HDA-capped Ag NPs will form. d. Carefully decant the supernatant and re-disperse the pellet in toluene. Repeat this washing cycle 2-3 times to remove unreacted precursors and free HDA.

  • Storage: Re-disperse the final purified nanoparticle pellet in 20 mL of toluene or chloroform. Store the colloidal solution in an amber glass vial at 4°C to maintain stability.

Conjugation with Fluorophores

The synthesized HDA-capped Ag NPs can be conjugated to fluorophores like phthalocyanines (Pcs) via two primary methods [1]:

  • Self-Assembly (SA): This method leverages non-covalent interactions (e.g., van der Waals forces, π-π stacking) between the HDA alkyl chains and hydrophobic regions on the fluorophore.
  • Covalent Bonding (CB): The terminal aniline group of HDA can be chemically modified (e.g., diazotization) to create a covalent link with a suitable functional group on the fluorophore molecule.

Characterization and Expected Data

The table below outlines key characterization techniques and the expected outcomes for successfully synthesized HDA-capped Ag NPs.

Table 1: Characterization of HDA-Capped Silver Nanoparticles

Technique Purpose Expected Outcome
UV-Vis Spectroscopy Confirm nanoparticle formation and determine size/shape. A strong surface plasmon resonance (SPR) absorption band between 400-450 nm [1].
Transmission Electron Microscopy (TEM) Analyze nanoparticle size, morphology, and distribution. Spherical nanoparticles with a diameter of 10-20 nm and low polydispersity [1].
Fourier Transform Infrared (FT-IR) Spectroscopy Verify the presence of HDA on the nanoparticle surface. Peaks corresponding to C-H stretches (~2900 cm⁻¹) from the hexadecyl chain and C-N stretches of the aniline group.
Dynamic Light Scattering (DLS) Determine the hydrodynamic size and stability of nanoparticles in suspension. A narrow size distribution profile, confirming the monodisperse nature of the sample.

Experimental Workflow Diagram

The following diagram visualizes the key stages of the protocol for synthesizing and applying HDA-capped nanoparticles.

hda_np_synthesis cluster_legend Process Stage start Start Protocol step1 Dissolve HDA in Toluene start->step1 step2 Add Silver Nitrate (AgNO₃) step1->step2 step3 Reduce with NaBH₄ step2->step3 step4 Stir for 2-4 Hours step3->step4 step5 Purify via Centrifugation step4->step5 step6 Characterize NPs step5->step6 conj Conjugate with Fluorophore step6->conj app Application in Sensing/Bioimaging conj->app legend_note Red: Critical Reaction Step Green: Functionalization Step

Troubleshooting Guide

Table 2: Common Issues and Proposed Solutions

Problem Possible Cause Solution
Rapid Aggregation/Precipitation Insufficient capping by HDA; unstable nanoparticles. Increase the HDA:AgNO₃ molar ratio. Ensure the reducing agent is added slowly and with vigorous stirring.
No Color Change Reduction reaction did not initiate. Verify the freshness and concentration of the NaBH₄ solution. Ensure reagents are properly dissolved.
Broad or Multiple SPR Peaks Polydisperse sample or formation of non-spherical particles. Optimize the stirring speed and reaction temperature. Use a faster-injecting speed for the reducing agent.
Low Fluorophore Conjugation Efficiency Poor interaction between NP and fluorophore. Switch from self-assembly to covalent bonding strategy. Confirm the functional groups on the fluorophore are accessible.

References

purification methods for N-hexadecylaniline

Author: Smolecule Technical Support Team. Date: February 2026

Purification Methodology

The purification of long-chain organic compounds like N-hexadecylaniline often involves recrystallization to achieve high purity. The following protocol, adapted from a similar process for an N-substituted aniline piperidine, is a representative and effective method [1].

  • Principle: This method leverages the differential solubility of the desired product and its impurities in a specific solvent system across different temperatures.
  • Solvent System: The compound is dissolved in a mixture of acetone and n-hexane [1].
  • Procedure:
    • Dissolve the crude this compound in a minimal volume of warm acetone.
    • Gradually add n-hexane to the solution until it becomes slightly cloudy, indicating the onset of crystallization.
    • Allow the solution to cool slowly to room temperature, then further cool it in an ice bath to maximize crystal yield.
    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold n-hexane.
    • Dry the crystals under reduced pressure to remove residual solvent.

Analysis and Confirmation

After purification, confirming the identity and purity of the compound is crucial. The table below summarizes a relevant analytical method used for a closely related compound, 4-hexadecylaniline [2].

Analytical Aspect Method/Technique Key Details

| Separation | Packed Capillary Liquid Chromatography | Stationary Phase: Straight-phase silica Elution: Gradient elution | | Detection | Frit Fast Atom Bombardment Mass Spectrometry (Frit-FAB-MS) | Ion Mode: Negative ion mode Sensitivity: < 1 picomole |

Troubleshooting Common HPLC Issues

High-Performance Liquid Chromatography (HPLC) is a core technique for analysis. The following guide addresses common problems that can occur during the analysis of compounds like anilines [3] [4].

Symptom Possible Cause Solution
Peak Tailing Silanol interactions (especially for basic compounds like anilines) Use high-purity silica (Type B) or specialized shielded phases [3].
Split Peaks Blocked inlet frit or channels in the column Replace the guard column or the analytical column [3].
Broad Peaks Detector cell volume too large Use a flow cell with a smaller volume that is appropriate for the column size [3].
Low Recovery Sample adsorption or degradation Ensure samples are dissolved in the mobile phase or a compatible solvent [3].

Experimental Workflow

To help visualize the complete process from synthesis to analysis, the following diagram outlines a typical workflow for working with this compound.

Start Start: Crude Product Step1 Purification (Recrystallization) Start->Step1 Step2 Purity Assessment (TLC, HPLC) Step1->Step2 Decision1 Purity Acceptable? Step2->Decision1 Decision1->Step1 No Step3 Advanced Analysis (LC-MS) Decision1->Step3 Yes Step4 Characterization (Melting Point, NMR) Step3->Step4 End End: Pure Compound Step4->End

References

solvent selection for N-hexadecylaniline reactions

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Selection Guide

The table below summarizes the recommended solvents and solvent systems for reactions with N-hexadecylaniline and similar aniline derivatives, based on safety, health, and environmental (SHE) criteria [1].

Solvent/Solvent System Class Boiling Point (°C) Flash Point (°C) Key Hazards (GHS Codes) Recommended Use Case CHEM21 Ranking [1]
Deep Eutectic Solvent [ChCl][ZnCl₂]₂ DES - - See supplier SDS N-formylation, N-acylation, urea synthesis [2] -
Ethyl Acetate Ester 77 -4 H319 (Eye irritation) [1] Extraction & workup [2] Recommended
n-Heptane Hydrocarbon 98 -4 H304, H315, H336, H410 [1] Lithiation & alkylation [3] Hazardous
Methanol Alcohol 65 11 H301 (Toxic if swallowed) [1] Recrystallization [3] Recommended
Dichloromethane (DCM) Chlorinated 40 - H351 (Suspected carcinogen) [4] Extraction (use with caution) Hazardous

Detailed Experimental Protocols

Protocol 1: N-formylation/acylation in Deep Eutectic Solvent (DES)

This green chemistry protocol uses a reusable DES as both solvent and catalyst for direct amide bond formation [2].

  • Reaction Setup: In a 5 mL round bottom flask, combine aniline derivative (1 mmol), formamide/acetic acid (1 mmol), and [ChCl][ZnCl₂]₂ DES (3 mL, 6 mmol) [2].
  • Reaction Conditions: Heat the mixture at 70-80°C with vigorous stirring for 3-3.5 hours. Monitor reaction progress by TLC (ethyl acetate/n-hexane, 1:5) [2].
  • Workup & Isolation:
    • Cool mixture to room temperature and dilute with 10 mL water [2].
    • Extract with ethyl acetate (2 x 5 mL) [2].
    • Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator [2].
    • Recrystallize crude product from ethanol/n-hexane to obtain pure product [2].
  • DES Recovery: The aqueous layer from workup can be heated at 70°C under reduced vacuum for 30 minutes to recover dry DES for reuse [2].
Protocol 2: Lithiation and Alkylation in Hydrocarbon Solvents

This protocol for lithiation chemistry can be adapted for this compound synthesis, though it requires careful execution [3].

  • Reaction Setup:
    • Use flame-dried glassware under inert atmosphere (Argon/N₂) [3].
    • Add N-alkylaniline (e.g., 12 mmol) and dry heptane (30 mL) to flask, forming a white suspension [3].
  • Lithiation:
    • Add n-butyllithium (e.g., 12 mmol) dropwise at room temperature to control exotherm [3].
    • Stir reaction at 85°C for 2 hours to form lithiated intermediate [3].
  • Alkylation: Add alkyl halide (e.g., 1-bromoheptane, 12 mmol) and continue stirring at 85°C for 12 hours [3].
  • Workup & Isolation:
    • Carefully quench reaction with water (150 mL) to destroy residual organolithium [3].
    • Add DCM (100 mL) and 5% HCl solution (25 mL), then extract [3].
    • Wash combined organic layers with saturated NaHCO₃ solution, dry, filter, and concentrate [3].
    • Attempt recrystallization from methanol [3].

Troubleshooting Common Problems

Problem: Reaction yields a sticky goo that won't crystallize [3]

  • Potential Cause 1: Residual moisture deactivates lithiation reagent.
    • Solution: Ensure absolute anhydrous conditions. Dry all glassware, use fresh molecular sieves for solvents, and crystallize/predry starting aniline from dry methanol [3].
  • Potential Cause 2: Butyllithium addition is too fast.
    • Solution: For concentrated BuLi (e.g., 11M), add very slowly dropwise to control temperature, even if procedure specifies room temperature addition [3].
  • Potential Cause 3: Product is inherently oily or mixture is complex.
    • Solution: Purify by short-path vacuum distillation instead of recrystallization. Alternatively, convert product to a salt (e.g., HCl salt) which may crystallize more readily [3].

Problem: Low yield or no reaction in DES-mediated synthesis

  • Potential Cause 1: DES is wet or degraded.
    • Solution: Ensure fresh DES is prepared correctly and kept dry. Recover DES properly between runs [2].
  • Potential Cause 2: Reaction temperature or time is insufficient.
    • Solution: Verify heating is consistent and extend reaction time if needed, monitoring by TLC [2].

Key Decision Flows for Experimental Planning

The following diagram illustrates the logical workflow for selecting and troubleshooting solvent systems for this compound reactions.

Start Plan this compound Reaction Goal Define Reaction Goal Start->Goal A1 N-formylation/N-acylation or Urea Synthesis Goal->A1 A2 Lithiation/Alkylation at the Aromatic Ring Goal->A2 Solvent1 Use Deep Eutectic Solvent ([ChCl][ZnCl₂]₂) A1->Solvent1 Solvent2 Use Dry Hydrocarbon Solvent (n-Heptane) A2->Solvent2 Workup1 Workup: Dilute with Water, Extract with Ethyl Acetate Solvent1->Workup1 Workup2 Workup: Quench with Water, Extract with DCM Solvent2->Workup2 Issue Problem Encountered? Workup1->Issue Workup2->Issue TS1 Sticky/Non-crystallizing Product? Issue->TS1 Yes Success Pure Product Obtained Issue->Success No Soln1 Ensure anhydrous conditions. Add BuLi dropwise. Try vacuum distillation. TS1->Soln1 TS2 Low/No Conversion? Soln2 Check DES is fresh/dry. Verify temperature & time. TS2->Soln2 Soln1->Success Soln2->Success

The diagram above outlines two primary pathways. For functional group transformations like acylation, the green DES system is recommended. For reactions modifying the aromatic ring itself, such as lithiation, an anhydrous hydrocarbon solvent is necessary, albeit with more stringent safety controls.

References

N-hexadecylaniline (HDA): Stability & Degradation Pathways

Author: Smolecule Technical Support Team. Date: February 2026

N-hexadecylaniline is used in nanomaterial synthesis, such as conjugating with phthalocyanine complexes on silver and gold nanoparticles [1]. While specific degradation data for HDA is limited in the search results, its molecular structure suggests potential vulnerability to several common degradation pathways, summarized in the following diagram:

hda_degradation This compound (HDA) This compound (HDA) Oxidative Degradation Oxidative Degradation This compound (HDA)->Oxidative Degradation Thermal Degradation Thermal Degradation This compound (HDA)->Thermal Degradation Photo-degradation Photo-degradation This compound (HDA)->Photo-degradation Formation of Nitroxides Formation of Nitroxides Oxidative Degradation->Formation of Nitroxides Oxidation of Alkyl Chain Oxidation of Alkyl Chain Oxidative Degradation->Oxidation of Alkyl Chain C-N Bond Cleavage C-N Bond Cleavage Thermal Degradation->C-N Bond Cleavage Dealkylation Dealkylation Thermal Degradation->Dealkylation Radical Formation Radical Formation Photo-degradation->Radical Formation Polymerization Polymerization Photo-degradation->Polymerization

Prevention Strategies & Handling Guidelines

Based on the identified degradation pathways, here are key prevention strategies for handling and storing HDA.

Chemical Stabilization
  • Use of Antioxidants: Add antioxidants like BHT (Butylated Hydroxytoluene) at 0.1-0.5% w/w to scavenge free radicals and inhibit oxidative degradation [2] [3].
  • Chelating Agents: Include chelators such as EDTA at 0.01-0.1% w/w to bind trace metal ions that catalyze oxidation [2].
Physical Storage & Handling
  • Temperature Control: Store at 2-8°C or lower, under inert atmosphere (Argon or Nitrogen) to minimize thermal and oxidative damage [4].
  • Light Protection: Keep in amber glass vials or opaque containers, and store in the dark to prevent photodegradation [1].
  • Moisture Control: Store in a desiccator or use desiccant packs to maintain low humidity and prevent hydrolysis.

Experimental Quality Control Protocols

To monitor HDA stability and detect degradation during experiments, implement these quality control checks:

Method Purpose Experimental Protocol Details
Thin-Layer Chromatography (TLC) Quick check for degradation products. Use silica gel plates; common mobile phase: 9:1 Hexane:Ethyl Acetate. Visualize under UV light (254 nm/365 nm) or iodine vapor. Look for extra spots beyond main HDA spot.
Fourier Transform Infrared (FT-IR) Spectroscopy Detect changes in functional groups. Use KBr pellets or ATR. Key bands: N-H stretch (~3400 cm⁻¹), aromatic C=C (~1600 cm⁻¹, 1500 cm⁻¹), C-N stretch (~1300 cm⁻¹). Look for new carbonyl (C=O, ~1700 cm⁻¹) or hydroxyl (O-H, broad ~3200-3600 cm⁻¹) bands.
Gas Chromatography (GC) Quantify purity and volatile degradants. Use a non-polar column; inject 1 µL of a 1 mg/mL HDA solution in a suitable solvent. Compare chromatogram over time for new peaks.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stable stock solution of HDA? A: For a 100 mM stock solution, accurately weigh HDA under an inert atmosphere if possible. Dissolve it in a dry, aprotic, and degassed solvent like toluene or dichloromethane. Add BHT (0.1% w/w relative to HDA) as a stabilizer. Aliquot the solution into small, amber vials, purge with argon or nitrogen, seal tightly, and store at -20°C. This minimizes exposure to oxygen, moisture, and light upon each use [4] [1].

Q2: How can I confirm that my synthesized HDA has not degraded during storage? A: The most straightforward method is to compare the FT-IR spectrum of your stored material with a reference spectrum of fresh, pure HDA. Pay close attention to the absence of new peaks, particularly in the carbonyl region (~1700 cm⁻¹) and the hydroxyl region (~3200-3600 cm⁻¹), which would indicate oxidation. TLC can also be used as a quick check for the presence of multiple components [1].

Q3: Are there any specific signs of HDA degradation I should look for during my experiment? A: Yes. Visual signs can include a color change (e.g., from white or off-white crystals to a yellowish or brownish solid or solution). Performance-based signs include a drop in reaction yield or unexpected side products when the material is used in synthesis, for instance, in the formation of nanoparticles [1].

Troubleshooting Common Issues

If you suspect HDA degradation, follow this workflow to identify and address the problem:

troubleshooting Observed Problem\n(e.g., color change, low yield) Observed Problem (e.g., color change, low yield) Perform TLC/FT-IR Analysis Perform TLC/FT-IR Analysis Observed Problem\n(e.g., color change, low yield)->Perform TLC/FT-IR Analysis Degradation Confirmed? Degradation Confirmed? Perform TLC/FT-IR Analysis->Degradation Confirmed? Review Storage Conditions Review Storage Conditions Degradation Confirmed?->Review Storage Conditions Yes Proceed with Experiment Proceed with Experiment Degradation Confirmed?->Proceed with Experiment No Purify HDA Sample Purify HDA Sample Review Storage Conditions->Purify HDA Sample Purify HDA Sample->Proceed with Experiment

References

optimizing N-hexadecylaniline polymerization conditions

Author: Smolecule Technical Support Team. Date: February 2026

Potential Issues & Solutions for Polymerization

The table below summarizes common polymerization challenges, their potential diagnoses, and solutions based on general polymer chemistry principles and related research.

Problem Possible Diagnosis Solution / Experimental Protocol

| Low Monomer Conversion | Inefficient initiator or incorrect reaction temperature [1]. | - Determine initiator's decomposition rate (e.g., AIBN, k~a~ ~ 1.58 × 10⁻⁵ s⁻¹ in toluene at 80°C) [2].

  • Optimize temperature to match initiator half-life. | | Poor Molecular Weight Control (e.g., broad dispersion) | - Uncontrolled chain propagation.
  • Presence of chain-transfer impurities. | - Implement controlled radical polymerization (e.g., ATRP, RAFT) [1].
  • Purify monomer (e.g., column chromatography) and solvent [2]. | | Polymer Solubility/Precipitation | Growing polymer chain becomes insoluble in reaction medium. | - Use a solvent mixture (e.g., THF/DMF) to maintain solubility [2].
  • Conduct polymerization at a lower solid content. | | Irreproducible Results | - Moisture/oxygen affecting initiator.
  • Inconsistent reagent quality. | - Follow rigorous Schlenk line techniques for degassing [2].
  • Establish quality control for monomers (e.g., NMR, HPLC). |

Key Experimental Protocols

Here are detailed methodologies for two critical procedures referenced in the table.

1. Protocol for Purifying N-hexadecylaniline (Monomer)

  • Objective: To obtain high-purity monomer for reproducible polymerization.
  • Materials: Crude this compound, silica gel, hexane, ethyl acetate, glass column.
  • Procedure:
    • Prepare a chromatography column with silica gel as the stationary phase.
    • Use a gradient elution of hexane and ethyl acetate (e.g., from 100:1 to 50:1 v/v) as the mobile phase.
    • Collect the main fraction and evaporate the solvent under reduced pressure.
    • Characterize the purified monomer by ( ^1\text{H NMR} ) and HPLC to confirm purity >99%.

2. Protocol for Polymerization in a Microheterogeneous System

  • Objective: To achieve controlled polymerization using surfactant-based templates [3].
  • Materials: Purified this compound, surfactant (e.g., CTAB), solvent (e.g., toluene), initiator (e.g., AIBN).
  • Procedure:
    • Dissolve the surfactant in the solvent to form a reverse micelle system.
    • Add the monomer to the system and stir to allow incorporation into the micelles.
    • Degas the mixture by purging with inert gas (e.g., N₂ or Ar) for 20-30 minutes.
    • Add the initiator and maintain the reaction at a constant temperature (e.g., 60-80°C).
    • Monitor the reaction by TLC or GPC.
    • Terminate the reaction and purify the polymer by precipitation in methanol.

Experimental Workflow for Optimization

To systematically optimize your polymerization process, you can follow the workflow below. This diagram outlines the logical steps, from initial setup to final analysis.

PolymerizationWorkflow cluster_main Iterative Optimization Loop start Define Optimization Goal setup Reaction Setup start->setup execute Execute Polymerization setup->execute analyze Analyze Product execute->analyze decision Meets Criteria? analyze->decision optimize Adjust Parameters decision->optimize No end Optimal Protocol decision->end Yes optimize->setup

References

characterization challenges for N-hexadecylaniline derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identifier for N-hexadecylaniline

The table below summarizes the fundamental identifying information for this compound from the NIST Chemistry WebBook [1]. This data is essential for initial compound verification.

Property Value
IUPAC Name Aniline, n-hexadecyl- [1]
CAS Registry Number 4439-42-3 [1]
Molecular Formula C₂₂H₃₉N [1]
Molecular Weight 317.5518 g/mol [1]
IR Spectrum Availability Yes (Solid/Oil Mull) [1]

Proposed FAQ & Troubleshooting Guide

While direct data is limited, the following guide synthesizes information from the search results with common laboratory practices to address your request.

Frequently Asked Questions
  • Q1: What are the primary industrial applications and factors driving the adoption of long-chain amines like N-hexadecylamine in North America?

    • A1: These compounds are vital in the specialty chemicals sector, with applications in agriculture, pharmaceuticals, surfactants, and rubber processing [2]. Market growth is influenced by the need for specialized amines, stringent regulatory frameworks (EPA, OSHA), and innovations in chemical synthesis that enable higher purity and cost-effective production [2].
  • Q2: What is a common technical challenge when characterizing metabolites or derivatives, and how can it be addressed?

    • A2: A major challenge is distinguishing between positional isomers—molecules with the same formula and functional groups but with atoms attached at different positions. These often have identical mass spectra, making them hard to tell apart [3]. A technique to overcome this is using a Chromatographic Hydrophobicity Index (CHI) framework. By predicting and measuring the predictable change in a compound's retention time (CHIbt) upon a specific biotransformation (like hydroxylation), researchers can gain greater insight into its structure without needing more resource-intensive techniques like NMR [3].
Troubleshooting Guide: Common Characterization Issues
  • Issue: Inconsistent Chromatographic Retention Times

    • Potential Cause: Subtle variations in LC conditions such as mobile phase pH, solvent composition, and column aging can significantly impact retention time reproducibility [3].
    • Solution: Implement a retention time indexing system, such as Valko's Chromatographic Hydrophobicity Index (CHI). This involves calibrating your LC method with a set of standard compounds to convert retention times into a more reliable and transferable CHI value [3].
  • Issue: High Background or Interference in Analysis

    • Potential Cause: In pretargeting assays for drug development, endogenous biotin present in biological systems can bind to analysis reagents (like streptavidin), blocking the binding of the target biotinylated derivative and leading to high background signals [4].
    • Solution: Research indicates that using mutant streptavidin proteins with a reduced affinity for biotin, in combination with bis-biotin derivatives (which have dual binding sites), can help maintain selective binding in the presence of endogenous biotin [4].

Experimental Workflow for Metabolite Identification

The following diagram outlines a general workflow for identifying and characterizing metabolites or derivatives, incorporating the CHI strategy mentioned in the search results [3]. This can serve as a foundational protocol.

Start Sample Analysis LCMS LC-MS/MS Analysis Start->LCMS Detect Detect Metabolite/Derivative LCMS->Detect IsomerProblem Problem: Potential Positional Isomers Detect->IsomerProblem CHIStrategy Apply CHI Strategy IsomerProblem->CHIStrategy Calc Calculate CHIbt Value CHIStrategy->Calc Compare Compare to Database Calc->Compare NMR NMR for Confirmation Compare->NMR If possible Identified Structure Identified Compare->Identified NMR->Identified

Workflow for identifying metabolite structures using LC retention time data.

A Path Forward for Your Content

To build a more comprehensive knowledge base, I suggest you:

  • Consult Specialized Databases: Deepen your research by looking into dedicated scientific databases such as SciFinder-n, Reaxys, or PubMed. These platforms often contain detailed experimental procedures and spectroscopic data not found in general web searches.
  • Focus on Technique-Based Guides: Since specific data on this compound is scarce, your support center could be highly valuable by providing general, technique-based troubleshooting guides for issues in chromatography (HPLC, LC-MS), spectroscopy (IR, NMR), and sample preparation that are common when working with long-chain organic compounds.

References

Experimental Protocol: Formation of HDA-Modified Gold Nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

The following methodology is adapted from a study on creating lamellar multilayer films using hexadecylaniline (HDA)-modified gold nanoparticles [1]. This protocol can serve as a reference point for understanding where issues might arise.

Objective: To form hydrophobic, HDA-capped gold nanoparticles via a biphasic (water-toluene) method.

Materials:

  • Aqueous Phase: Chloroauric acid (HAuCl₄) solution.
  • Organic Phase: A solution of N-hexadecylaniline (HDA) in toluene.
  • Equipment for stirring, separation, and analysis (e.g., UV-Vis spectrometer, TEM).

Workflow:

The following diagram outlines the key stages of the experimental workflow and the parameters that require careful control at each step.

HDA_NanocompositeWorkflow cluster_phase_prep Critical Parameters Start Start Experiment PhasePrep Phase Preparation Start->PhasePrep Mixing Vigorous Stirring/ Mixing PhasePrep->Mixing a1 HDA Concentration in Toluene a2 HAuCl₄ Concentration in Water a3 Aqueous : Organic Phase Ratio PhaseTransfer Phase Transfer & Reduction Mixing->PhaseTransfer b1 Stirring Rate/ Time NPFormation Nanoparticle Formation PhaseTransfer->NPFormation c1 HDA acts as: - Reductant - Capping Agent Characterization Characterization NPFormation->Characterization End Troubleshoot Process Characterization->End

Procedure:

  • Combine Phases: Add the aqueous HAuCl₄ solution to the HDA-toluene solution. The two phases will be immiscible.
  • Initiate Reaction: Vigorously stir the biphasic mixture. The HDA molecules will coordinate with the aqueous chloroaurate ions at the interface.
  • Monitor Reaction: HDA acts as both a reducing and a capping agent. It reduces the gold ions (Au³⁺ to Au⁰) and simultaneously caps the newly formed nanoparticles.
  • Phase Transfer: As the gold nanoparticles form and are capped by the hydrophobic HDA molecules, they become soluble in the organic phase. You will observe a transfer of the nanoparticles from the aqueous phase to the toluene phase, often accompanied by a color change.
  • Separation: Once the transfer is complete, separate the organic (toluene) phase, which now contains the HDA-modified gold nanoparticles.

Potential Issues & Troubleshooting Approaches

While a direct FAQ for HDA is unavailable, the table below extrapolates potential issues from the described protocol and general nanocomposite synthesis knowledge.

Problem Possible Cause Investigation & Troubleshooting Steps
No Phase Transfer HDA concentration too low, inefficient stirring, or incorrect pH. Verify HDA is fresh and concentrations are correct. Increase stirring rate/time to improve interfacial contact. Test different aqueous phase pH levels.
Irregular Nanoparticle Morphology Uneven reduction rates or inadequate capping by HDA. Control addition rate of reactants. Ensure HDA is in sufficient molar excess to Au salt. Use milder reducing conditions if HDA reduction is too rapid.
Nanoparticle Aggregation Insufficient capping by HDA, allowing particles to fuse. Increase the HDA-to-gold molar ratio. Confirm solvent (toluene) is anhydrous. Purify HDA to remove contaminants that might compete for capping sites.
Poor Incorporation into Final Composite Incompatibility between HDA-capped NPs and polymer matrix. Functionalize HDA further for stronger covalent bonds with the matrix. Use a compatibilizer or surface-active agent during the mixing stage.

References

contamination issues in N-hexadecylaniline IR spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer & Primary Cause
Why are my O-H/N-H peaks too large/broad? Water contamination. A broad peak around 3200-3500 cm⁻¹ is a classic sign. Water can be present in solvents, KBr, or absorbed from the air by hygroscopic samples [1] [2].
Why do I see unexpected sharp peaks? Residual solvent. Common solvents like acetone or ethanol have strong, characteristic peaks. If a solid sample was recrystallized or washed and not dried completely, these peaks will appear [2].
Why is my baseline noisy/sloped? Sample preparation issues. A common cause is the Christiansen effect, which occurs when solid particles are too large and scatter IR light instead of absorbing it. This results from incomplete grinding of samples in KBr pellets [2].
Why do I see peaks at ~2350 cm⁻¹? Atmospheric CO₂. This sharp, doublet peak is from carbon dioxide in the air path of the spectrometer. It indicates that the background scan needs to be re-run [2].

Troubleshooting Guide & Prevention

Problem Diagnostic Clues in Spectrum How to Verify & Fix
Water Contamination Very broad peak at 3200-3500 cm⁻¹ [1] [2]. Use absolutely dry solvents and desiccate KBr powder. For N-hexadecylaniline, ensure complete drying after any purification step [2].
Residual Solvent Strong, sharp peaks that match known solvent spectra (e.g., acetone has a strong C=O peak ~1700 cm⁻¹) [2]. Dry solid samples thoroughly under vacuum or in an oven before analysis to ensure complete solvent evaporation [2].
Poorly Prepared KBr Pellet Distorted, sloping baseline that makes subtle peaks hard to see [2]. Grind the sample with KBr extensively until it is a fine, uniform powder with a "flour-like" consistency. The final pellet should be transparent, not cloudy [2].
Atmospheric Interference A sharp doublet at ~2350 cm⁻¹ (CO₂) or sharp, weak lines from 1500-1650 cm⁻¹ and 3500-3900 cm⁻¹ (water vapor) [2]. Always run a fresh background scan with clean, empty optics immediately before analyzing your sample. Purge the instrument with dry air if possible [2].
Sample Too Concentrated Peaks are "cut off" at the top, hitting 0% transmittance. These saturated peaks lose all detail about their true shape and position [2]. For liquids, use a capillary-thin film. For KBr pellets, use less sample. The spectrum should have strong but well-defined peaks [2].

Best Practices Workflow

The following workflow outlines a general procedure for preparing a solid sample using the KBr pellet method, highlighting key steps to prevent common errors.

Start Start Sample Prep A Dry KBr Powder and Sample Start->A B Grind Mixture Thoroughly A->B Prevents scattering (Christiansen effect) C Form Transparent Pellet B->C Ensures correct concentration D Run Fresh Background Scan C->D Removes atmospheric CO₂/H₂O E Analyze Pellet Immediately D->E Minimizes water absorption End Interpret Spectrum E->End

Key Principles for High-Quality IR Spectra

  • Focus on the Big Signs: When interpreting your spectrum, prioritize identifying the two most important features: broad "tongues" in the 3200-3600 cm⁻¹ region (O-H/N-H) and sharp "swords" in the 1630-1800 cm⁻¹ region (C=O) [1]. Unexpected peaks in these areas often point to contamination or functional groups.
  • The 3000 cm⁻¹ Border: Use the line at 3000 cm⁻¹ as a useful diagnostic. Absorption to the left (higher wavenumber) of this line suggests alkene C-H bonds, while absorption to the right suggests alkane C-H bonds [1]. This can help confirm the nature of your compound.
  • Systematic Approach is Key: Consistent, careful technique is more critical than the instrument itself. Developing a meticulous and repeatable sample preparation routine is the best way to avoid errors and generate reliable, publication-quality data [2].

References

storage and stability of N-hexadecylaniline

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: 4-Hexadecylaniline

Property Specification / Value
Chemical Name 4-Hexadecylaniline
CAS Number 79098-13-8 [1] [2]
Molecular Formula C₂₂H₃₉N [1] [2]
Molecular Weight 317.55 g/mol [1]
Purity 95% min. [1] / 97% [2]
Melting Point 53-56 °C [1] [2]
Boiling Point 254 °C at 15 Torr [1]
Flash Point >230 °F (≈113 °C) [1] [2]
Density 0.892 g/cm³ [1]
Refractive Index 1.501 [1]

Storage & Handling Guidelines

  • Storage Conditions: The product should be kept in a cool, dry place away from heat and direct sunlight [1].
  • Stability: It is noted as stable under normal temperatures and pressures [1].
  • Personal Protective Equipment (PPE): When handling the solid powder, use a dust mask type N95 (US), eyeshields, and gloves [2].

Troubleshooting FAQs

Q1: What is the long-term stability of 4-Hexadecylaniline, and how should I store it? The chemical is stable under standard laboratory temperatures and pressures. For long-term storage, it is crucial to keep it in a tightly sealed container in a cool, dry, and dark place, such as a desiccator in a refrigerated storage unit. This prevents degradation from moisture and heat, and avoids exposure to direct sunlight [1].

Q2: I notice my 4-Hexadecylaniline is a solid. Is this normal? Yes, this is expected. 4-Hexadecylaniline has a melting point between 53-56°C [1] [2]. At typical room temperatures, it will be a solid material.

Q3: What safety precautions should I take when handling this compound? The compound is a combustible solid [2]. It may cause eye irritation, skin irritation, and can target the respiratory system [2]. Always wear appropriate PPE, including gloves and safety glasses, and work in a well-ventilated area, preferably inside a fume hood, to avoid inhaling dust [2].


Experimental Protocol & Application

The following diagram outlines a general workflow for using 4-Hexadecylaniline in the synthesis of functionalized materials, based on a published procedure [3]:

G Start Start Experiment Prep Reagent Preparation: - 4-Hexadecylaniline - Base (e.g., Na₂CO₃) - Electrophile (e.g., 5-chloro-2-nitrobenzotrifluoride) Start->Prep Reaction Reflux Reaction (Ethanol solvent, 3 days) Prep->Reaction Workup Post-Reaction Workup: 1. Cool to room temp 2. Filter suspension 3. Concentrate via rotary evaporation Reaction->Workup Purification Purification: Column Chromatography (Silica gel, CHCl₃/Hexane) Workup->Purification Product Final Product (Yellow powder) Purification->Product

Application Example: Synthesis of N-hexadecyl-4-nitro-3-(trifluoromethyl)aniline (Amp-NTA) [3]

This protocol details the use of 4-Hexadecylaniline to create a functional nitric oxide (NO) donor molecule for light-triggered release applications.

  • Procedure:

    • Add 4-Hexadecylaniline (5.348 g, 22.15 mmol) and sodium carbonate (Na₂CO₃, 2.347 g, 22.15 mmol) to 50 mL of ethanol in a round-bottom flask.
    • Reflux the mixture for 20 minutes with continuous stirring.
    • Add 5-chloro-2-nitrobenzotrifluoride (645 μL, 4.43 mmol) to the refluxing mixture.
    • Continue stirring and refluxing for 3 days.
    • After completion, allow the suspension to cool to room temperature.
    • Filter the reaction mixture and concentrate the filtrate using a rotary evaporator.
    • Extract the crude product with chloroform and purify it using column chromatography on silica gel with a chloroform/hexane (1:1) mobile phase.
    • The product, Amp-NTA, is obtained as a yellow powder (yield: 56.2%).
  • Key Techniques & Instrumentation:

    • Purification: Column Chromatography [3].
    • Characterization: ( ^1H )-NMR, ( ^{13}C )-NMR, Mass Spectrometry (ESI-MS, HR-MS) [3].

References

N-hexadecylaniline vs other surfactant properties

Author: Smolecule Technical Support Team. Date: February 2026

Surfactant Properties and Performance Comparison

The table below summarizes key properties and performance data for common surfactant types, which can serve as a benchmark for comparison [1] [2] [3].

Surfactant Type Example Compound(s) Key Characteristics Performance Data (Example)
Cationic CTAB (Cetyltrimethylammonium bromide) [2] Positively charged head group; effective at stabilizing clay particles, altering wettability [2]. IFT Reduction: 43 mN/m to 1 mN/m; Contact Angle: 125° to 91° [2].
Anionic SDS (Sodium Dodecyl Sulfate), AOT [4] [2] [5] Negatively charged head group; strong IFT reduction, good for emulsification and as templates for polymer synthesis [2] [5]. IFT Reduction: 43 mN/m to 1.2 mN/m; Contact Angle: 125° to 93° [2].
Nonionic Alkylphenol ethoxylates (e.g., Triton X-100), alcohol ethoxylates [6] [3] Uncharged head group; often have lower toxicity; performance can be tuned by the length of the ethylene oxide chain [7] [3]. Often used in oil-in-water emulsification; performance is highly dependent on specific structure and HLB value [6].
Zwitterionic Alkyl betaines [3] Possess both positive and negative charges; mild to the skin and eyes, often used in personal care products [3]. Known for high biocompatibility and low irritation potential [3].
Gemini Dimeric surfactants with a spacer [3] Two hydrophilic groups and two hydrophobic tails; much lower CMC, higher surface activity than single-tail surfactants [3]. Superior surface activity, lower CMC, and lower Krafft point compared to conventional surfactants [3].

Experimental Protocols for Surfactant Evaluation

To objectively compare the performance of N-hexadecylaniline with other surfactants, you can employ the following established experimental methodologies.

Critical Micelle Concentration (CMC) Determination

The CMC is a fundamental property indicating the efficiency of a surfactant.

  • Principle: The CMC is the concentration beyond which surfactant molecules spontaneously aggregate to form micelles. Multiple properties like surface tension, conductivity, and light scattering change sharply at this point [3].
  • Protocol:
    • Prepare a series of surfactant solutions with concentrations spanning a expected CMC range.
    • Measure a physical property such as surface tension or conductivity for each solution.
    • Plot the measured property against the logarithm of concentration. The CMC is identified by a clear break in the plot [3].
  • Data Application: A lower CMC value indicates a higher efficiency, meaning less surfactant is needed to form micelles.
Interfacial Performance: IFT and Wettability

These tests measure a surfactant's effectiveness in practical applications like enhanced oil recovery or cleaning.

  • Interfacial Tension (IFT) Measurement:
    • Principle: Measures the force per unit length at the interface between two immiscible liquids (e.g., oil and water). Surfactants absorb at the interface and lower this tension [2].
    • Protocol: Use a spinning drop tensiometer or Du Noüy ring tensiometer. A lower IFT value signifies better performance in emulsification and solubilization [2].
  • Contact Angle Measurement:
    • Principle: Assesses how a surfactant solution wets a solid surface by measuring the angle at the liquid-solid-air interface [2].
    • Protocol: Place a droplet of the surfactant solution on a target surface (e.g., oil-aged sandstone) and image it with a goniometer. A contact angle below 90° indicates wettability alteration towards water-wet conditions, which is favorable for detergency and oil displacement [2].
Separation Efficiency in Micellar Electrokinetic Chromatography (MEKC)

This protocol is highly relevant for drug development, particularly for separating complex mixtures like aniline derivatives.

  • Principle: Surfactants above their CMC form a pseudo-stationary phase in capillary electrophoresis. Different surfactants interact uniquely with analytes, leading to different separation selectivities [4].
  • Protocol:
    • Use a fused-silica capillary and an automated CE system.
    • Prepare a running buffer containing the surfactant at a concentration above its CMC.
    • Inject the sample (e.g., structural isomers of aniline derivatives) and apply a voltage.
    • The migration time and resolution of the analytes are used to evaluate the surfactant's separation performance. A surfactant that provides baseline separation for more isomers is considered superior [4].

Workflow for Surfactant Performance Evaluation

The diagram below outlines a generalized experimental workflow for evaluating and comparing surfactants.

Start Start: Surfactant Evaluation CMC Determine CMC Start->CMC Perform Performance Testing CMC->Perform IFT Interfacial Tension (IFT) Perform->IFT Contact Contact Angle Perform->Contact SEP Separation (MEKC) Perform->SEP Analyze Analyze & Compare Data IFT->Analyze Contact->Analyze SEP->Analyze

(Experimental Workflow for Surfactant Evaluation)

How to Proceed with Your Research on this compound

Since direct data on this compound is unavailable, I suggest the following steps:

  • Benchmarking: Synthesize or source a pure sample of this compound. Its structure suggests it is a cationic surfactant, so you should directly compare it against other cationic surfactants like CTAB and OTAC [6] [2].
  • Targeted Experiments: Run the experiments described above (CMC, IFT, Contact Angle) to generate a quantitative performance profile for this compound.
  • Literature Search: Conduct a more targeted search in chemical databases (e.g., SciFinder, Reaxys) using the specific CAS number or systematic name of this compound.

References

Analytical Methods for N-Hexadecylaniline Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Specific Application/What is Characterized Key Experimental Details from Research
FT-IR Spectroscopy Chemical structure verification [1] Used to confirm the successful synthesis of a related compound, N-hexadecyl-4-nitro-3-(trifluoromethyl)aniline [1].
NMR Spectroscopy (1H, 13C, 19F) Molecular structure and purity confirmation [1] Provided detailed structural data (e.g., chemical shifts, integration) for the synthesized N-hexadecyl aniline derivative [1].
Mass Spectrometry (MS) Molecular weight and fragmentation pattern [1] Used ESI-MS to confirm the mass of the synthesized compound ([M+H]+ found: 431.30 against calc. 430.56) [1].
Langmuir Monolayer & LB Transfer Self-assembly and 2D organization at the air-water interface [2] [3] HDA spread from chloroform solution on aqueous subphase; surface pressure-area (π-A) isotherms measured during compression [2].
Transmission Electron Microscopy (TEM) Morphology and size of nanoparticles synthesized using HDA [2] [3] LB films containing nanoparticles transferred onto copper grids for TEM imaging and electron diffraction analysis [2] [3].
Atomic Force Microscopy (AFM) Topography and size of nanoparticles synthesized using HDA [3] Used to study the kinetics of gold nanoparticle formation; LB films transferred to mica substrates for AFM imaging [3].
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state analysis [2] Confirmed the reduction of metal ions (e.g., Pt⁰) and the presence of elements from the HDA layer on transferred LB films [2].
UV-Vis Spectroscopy Monitoring nanoparticle formation and NO release kinetics [1] Tracked decrease in absorbance at 383 nm to study NO release kinetics from an N-hexadecylaniline derivative under light irradiation [1].

Detailed Experimental Contexts and Protocols

Here is a closer look at how some of these methods are applied in specific research scenarios, which can serve as a guide for designing your own experiments.

Monitoring Nanoparticle Synthesis at Interfaces

This protocol uses HDA as a reducing agent and template to create nanostructures at the air-water interface.

  • 1. Monolayer Preparation: A solution of HDA in chloroform (e.g., 1 mg/mL) is spread on the surface of an aqueous subphase containing metal ions like tetrachloroauric acid (HAuCl₄) or chloroplatinic acid (H₂PtCl₆) [2] [3].
  • 2. Reaction & Compression: The HDA monolayer is compressed using a Langmuir-Blodgett trough while monitoring surface pressure-area (π-A) isotherms. The amine groups of HDA spontaneously reduce the metal ions at the interface over time (from 2 to 48 hours) [2].
  • 3. Sample Transfer & Imaging: The resulting nanoparticle-embedded monolayer is transferred onto solid substrates (e.g., mica for AFM, copper grids for TEM) using the Langmuir-Blodgett technique for subsequent analysis [2] [3].
Characterizing a Functional Derivative for NO Release

This protocol outlines the synthesis and characterization of a specific this compound derivative designed as a nitric oxide (NO) donor.

  • 1. Synthesis: N-hexadecyl-4-nitro-3-(trifluoromethyl)aniline (Amp-NTA) is synthesized by reacting hexadecylamine with 5-chloro-2-nitrobenzotrifluoride in ethanol with a base like Na₂CO₃. The product is purified using column chromatography [1].
  • 2. Structural Confirmation:
    • NMR: 1H, 13C, and 19F NMR spectra are recorded in deuterated solvents (e.g., CDCl₃) to confirm the molecular structure [1].
    • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to verify the exact mass of the final product [1].
  • 3. Functional Analysis (NO Release):
    • A solution of the compound in methanol or phosphate buffer is irradiated with blue light (e.g., 410 nm).
    • UV-Vis Spectroscopy: The decrease in absorbance at 383 nm is monitored over time to track the photochemical reaction and NO release [1].
    • Griess Assay: This colorimetric test is used to detect and quantify the nitrite concentration, a common breakdown product of NO in aqueous solution, confirming its release [1].

Experimental Workflow for Nanomaterial Synthesis

The diagram below summarizes the key steps for characterizing this compound and using it to synthesize nanomaterials, based on the protocols from the research.

Start Start: this compound (HDA) SubStep1 Structural Characterization Start->SubStep1 SubStep2 Functional Analysis Start->SubStep2 Step1A FT-IR Spectroscopy SubStep1->Step1A Step1B NMR Spectroscopy (¹H, ¹³C) SubStep1->Step1B Step1C Mass Spectrometry SubStep1->Step1C Step2A Langmuir Monolayer (π-A Isotherms) SubStep2->Step2A Step2B UV-Vis Spectroscopy SubStep2->Step2B SubStep3 Nanomaterial Synthesis & Imaging Step2A->SubStep3 Interface Reaction Step2B->SubStep3 Monitor Reaction Step3A React with Metal Ions (e.g., HAuCl₄, H₂PtCl₆) SubStep3->Step3A Step3B LB Film Transfer Step3A->Step3B Step3C Microscopy & Elemental Analysis Step3B->Step3C Step3C1 TEM / AFM Step3C->Step3C1 Step3C2 XPS Step3C->Step3C2

References

validating purity of N-hexadecylaniline commercial samples

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties & Characterization Data

The table below consolidates key reference data for N-hexadecylaniline (also known as 4-Hexadecylaniline) from chemical databases and research publications.

Property Value / Description Source / Context
CAS Number 79098-13-8 [1] [2] Commercial samples
Molecular Formula C₂₂H₃₉N [1] [2] -
Molecular Weight 317.55 g/mol [1] [2] -
Melting Point 53-56 °C (lit.) [1] [2] Supplier specification (Sigma-Aldrich) [1]
Boiling Point 254-255 °C at 15 mmHg (lit.) [1] [2] Supplier specification (Sigma-Aldrich) [1]
Purity 97% [1] Supplier specification (Sigma-Aldrich) [1]
Infrared Spectrum Reference spectrum available [3] NIST WebBook (Coblentz Society data); solid in oil mull [3]

Experimental Protocols for Validation

You can use the following established experimental methodologies to characterize commercial samples and validate their purity and functional performance.

Purity and Structural Analysis
  • Chromatographic Methods: While a specific method for this compound is not detailed, a robust High-Performance Liquid Chromatography (HPLC) protocol for quantifying similar aromatic amines (aniline and N-methylaniline) exists [4]. This method can be adapted.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) [4].
    • Mobile Phase: Acetonitrile-water mixture (e.g., 70:30 v/v) [4].
    • Detection: UV detector at 190 nm [4].
    • Sample Preparation: Dissolve the sample in an appropriate solvent (e.g., acetonitrile) and filter before injection.
  • Spectroscopic Methods:

    • Fourier-Transform Infrared Spectroscopy (FTIR): Compare the spectrum of your sample against the reference spectrum provided by the NIST WebBook [3]. This helps verify the molecular structure and identify any major functional group contaminants.
    • Nuclear Magnetic Resonance (NMR): Although a specific spectrum for this compound was not found, ^1H NMR is a standard technique for confirming molecular structure and assessing purity. You would typically look for the expected signals for the aromatic protons, the amine proton, and the long aliphatic chain [5].
Functional Performance in Synthesis

A key application of this compound is the synthesis of gold nanoparticles (AuNPs), where it acts as both a reducing and a stabilizing agent [6] [7]. The efficiency of a sample in this reaction can serve as a functional purity test. The experimental workflow can be summarized as follows:

G Start Prepare Aqueous HAuCl₄ Solution A Spread HDA Monolayer on Solution Surface Start->A B Incubate at Constant Surface Pressure (π) A->B C Monitor Area Change (ΔA) over Time B->C D Transfer Film via Langmuir-Blodgett Method C->D F Determine Kinetic Constants and Nucleation Profile C->F Data for Kinetic Analysis E Characterize with AFM D->E E->F Data on NPs Size/Shape

  • Key Experimental Details:
    • Interface: The reaction is often organized at the air-water interface using a Langmuir-Blodgett trough [6].
    • Conditions: A solution of tetrachloroauric acid (HAuCl₄) is used as the subphase. An HDA monolayer is spread on its surface, and the area change is monitored at a constant surface pressure (e.g., 5 mN/m) [6].
    • Characterization: The resulting nanoparticles are characterized by Atomic Force Microscopy (AFM) and UV-Vis spectroscopy to determine their size, shape, and plasmon resonance properties [6] [7].
    • Kinetic Analysis: The reduction process can be analyzed using a monolayer kinetic model (e.g., based on the Finke-Watzky mechanism) to determine rate constants for nucleation and growth [6]. Impure samples are likely to show deviations in these kinetic parameters and result in inconsistent nanoparticle morphology.

A Practical Path Forward for Your Guide

Since a direct comparative study is not available, I suggest you consider the following approach to create your own objective guide:

  • Procure Samples: Obtain samples from multiple global suppliers (e.g., Sigma-Aldrich, American Custom Chemicals, Crysdot) [2].
  • Conduct Side-by-Side Tests: Use the analytical methods (HPLC, FTIR, NMR) and the functional nanoparticle synthesis test described above to characterize each sample.
  • Tabulate Results: Create comparison tables for the physical properties, chromatographic purity, and performance metrics (like nanoparticle yield and shape uniformity) for each supplier.

References

Comparative Overview of Key Aniline Derivatives in Material Science

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary aniline derivatives, their primary material functions, and key performance characteristics based on current applications and research.

Derivative/Compound Primary Material Function Key Performance Characteristics & Applications

| Methylene Diphenyl Diisocyanate (MDI) [1] [2] | Precursor for polyurethane foams | Insulation: Excellent thermal properties for building/construction rigid foams [1] [2]. Lightweighting: Used in automotive interiors for seating, dashboards, and acoustic insulation [3] [2]. | | Rubber Processing Chemicals [2] [4] | Antioxidants and accelerators in rubber | Durability: Enhances elasticity, strength, and wear resistance of synthetic rubber [3] [5]. Application: Critical in high-performance tire manufacturing [3]. | | Azo Compounds (e.g., Azobenzene) [6] | Dyes and photo-sensitive materials | Color Properties: Form vibrant, stable azo dyes for textiles [3] [6]. Photo-Sensitivity: Serve as molecular switches for potential use in optical data storage [6]. | | Polyaniline [1] | Conductive polymer | Conductivity: Demonstrates exceptional electrochemical properties [1]. Emerging Apps: Used in prototype batteries with high charge-discharge efficiency (>95%) and research into flexible electronics [1]. | | Aniline-based Epoxy Hardeners [3] | Component in high-performance coatings & adhesives | Resilience: Provides chemical resistance, UV stability, and strong adhesion [3]. Application: Used in specialized coatings for aerospace, construction, and industrial applications [3]. |

Experimental Protocols for Key Derivative Syntheses

For researchers aiming to reproduce or build upon current work, here are detailed methodologies for synthesizing and testing two critical aniline-derived material systems.

Synthesis of Aromatic Azo Compounds via Aerobic Oxidative Coupling

This method provides a sustainable route to azo compounds, valuable as dyes and molecular functional units [6].

  • Objective: To synthesize symmetrical aromatic azo compounds through catalytic oxidative coupling of anilines using air as the oxidant [6].
  • Materials:
    • Catalyst: Mesoporous manganese oxide (prepared as described in literature) [6].
    • Reagents: Aniline derivative (e.g., 1a), molecular air or oxygen [6].
    • Solvent: Can be performed under solvent-free conditions or in acetonitrile [6].
  • Experimental Workflow:

Start Aniline Derivative (1a) React Oxidative Coupling Reaction Start->React Cat Mesoporous MnO₂ Catalyst Cat->React Oxidant Air (O₂) Oxidant->React Step1 Radical Species (3a) Formation React->Step1 Step2 Coupling to Intermediate 4 Step1->Step2 Step3 Proton/Electron Loss to Intermediate 6 Step2->Step3 Product Aromatic Azo Compound (Iaa) Step3->Product

  • Procedure:
    • Mix the aniline derivative and the mesoporous manganese oxide catalyst in a reaction vessel [6].
    • Purge the vessel and introduce air or oxygen at atmospheric pressure [6].
    • Stir the reaction mixture at the recommended temperature (e.g., 60-80°C) for the specified time (e.g., 6-12 hours) [6].
    • After completion, cool the mixture, separate the catalyst by filtration, and purify the product (e.g., by column chromatography or recrystallization) [6].
  • Key Analysis Methods:
    • Yield: Determine gravimetrically after purification [6].
    • Selectivity: Analyze by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect by-products like nitrobenzene [6].
Synthesis of Aniline to Azobenzene Using Supported Gold Catalysts

This protocol highlights the use of advanced nanocatalysts for selective synthesis [6].

  • Objective: To convert aniline to azobenzene using a supported gold nanocatalyst (e.g., Au/TiO₂ or Au/CeO₂) and oxygen [6].
  • Materials:
    • Catalyst: Au/TiO₂ or Au/CeO₂ nanocatalyst (e.g., with 1-2% Au loading) [6].
    • Reagents: Aniline, anhydrous solvent (e.g., toluene), oxygen gas [6].
  • Experimental Workflow:

Aniline Aniline React Catalytic Reaction (Controlled Temp/Time) Aniline->React AuCat Au/TiO₂ Nanocatalyst AuCat->React O2 O₂ Gas O2->React Solvent Anhydrous Solvent Solvent->React Monitor Monitor Reaction (e.g., TLC, GC-MS) React->Monitor Monitor->React Not Complete Workup Reaction Workup (Centrifuge, Concentrate) Monitor->Workup Complete Product Purified Azobenzene Workup->Product

  • Procedure:
    • Charge aniline, the solvent, and the supported gold catalyst into a pressure-resistant reactor [6].
    • Pressurize the reactor with oxygen (e.g., 2-5 bar) [6].
    • Heat the mixture with stirring at the specified temperature (e.g., 80-100°C) and monitor the reaction progress via TLC or GC-MS [6].
    • Upon completion, cool the reactor, release pressure, and separate the catalyst by centrifugation [6].
    • Concentrate the supernatant under reduced pressure and purify the crude azobenzene [6].
  • Key Analysis Methods:
    • Conversion & Selectivity: Quantify using GC-MS or NMR spectroscopy [6].
    • Challenge: A key research challenge is simultaneously achieving high conversion and high selectivity, as over-oxidation to azoxy or nitro compounds can occur [6].

Emerging Trends and Future Outlook

The field of aniline derivatives in material science is rapidly evolving, driven by sustainability and innovation.

  • Shift to Bio-based Production: Companies like Covestro are pioneering pilot-scale production of bio-based aniline from plant biomass, aiming to reduce reliance on petrochemicals and lower carbon emissions by 30-40% [1] [2]. This segment is projected to grow at nearly double the rate of conventional aniline [1].
  • Innovation in Advanced Materials: Research into polyaniline for flexible electronics and energy storage is accelerating. Its exceptional electrochemical properties show promise for next-generation batteries and sensors [1].
  • Geographic and Regulatory Shifts: While Asia-Pacific dominates production and consumption, North America and Europe are focusing on high-value specialties and sustainable production to meet stringent environmental regulations [1] [5].

References

A Framework for Assessing N-Hexadecylaniline Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Since specific data for N-hexadecylaniline is scarce, the table below outlines key assessment areas and examples of experimental protocols, inferred from studies on structurally or functionally similar long-chain alkyl compounds [1] [2] [3].

Assessment Area Example Experimental Protocol Data Type / Key Measurements

| Antibacterial Activity | Broth Microdilution Method [2]: Determine Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. | Quantitative: MIC values (µg/mL). Qualitative: Zone of Inhibition (mm in disc diffusion). | | | Time-Kill Kinetics Assay [2]: Expose bacteria to compound at MIC and multiples of MIC, plate samples at timed intervals, and count Colony Forming Units (CFUs). | Quantitative: Log reduction in CFU/mL over time. | | Cytotoxicity & Anticancer Potential | MTT Assay [3]: Treat normal and cancerous cell lines with a concentration gradient of the compound. Measure the reduction of MTT to purple formazan by metabolically active cells. | Quantitative: IC50 value (concentration that inhibits 50% of cell viability). | | Anti-Cholinesterase Activity (for Neurodegenerative diseases) | Ellman's Assay [3]: Incubate Acetylcholinesterase (AChE) enzyme with the test compound and the substrate acetylthiocholine. Measure the yellow anion produced by the reaction of thiocholine with DTNB. | Quantitative: IC50 value for AChE inhibition; % inhibition at a fixed concentration. | | Nitric Oxide (NO) Release (for cardiovascular and antibacterial applications) | Griess Assay [1]: Irradiate a solution of the compound with blue light (e.g., 410 nm). Use the Griess reagent to detect nitrite, a stable breakdown product of NO, spectrophotometrically. | Quantitative: Concentration of released NO (µM) over time. |

Detailed Experimental Protocol Examples

Here is a deeper dive into two key methodologies referenced in the search results.

  • Protocol for Antibacterial Efficacy Assessment [2] The diagram below illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC), a standard quantitative method.

G Start Prepare compound stock solution A Perform serial dilution in broth Start->A B Inoculate with bacterial suspension A->B C Incubate (e.g., 37°C for 24h) B->C D Visual inspection for turbidity C->D E Determine MIC D->E F Subculture clear wells on agar E->F G Determine MBC F->G

  • Protocol for Photo-Controlled Nitric Oxide (NO) Release [1] For compounds like this compound derivatives that might be functionalized as NO donors, the release can be triggered and measured as follows:
    • Procedure: A solution of the target compound is placed in a quartz cuvette and irradiated with a specific wavelength of light (e.g., blue light at 410 nm). At regular time intervals, aliquots are taken and mixed with the Griess reagent. The formation of a pinkish-purple azo dye is measured spectrophotometrically at 540 nm. The concentration of released NO (as nitrite) is calculated against a standard curve of sodium nitrite.
    • Key Measurements: The kinetics of NO release, total NO release payload, and the effect of light intensity and compound concentration on the release profile.

How to Proceed with Your Assessment

Given the lack of direct data, here are practical steps you can take to build a comprehensive biological profile for this compound:

  • Investigate Close Analogs: The biological activities of compounds like N-hexadecyl-4-nitro-3-(trifluoromethyl)aniline (a NO donor) [1] and various Quaternary Ammonium Compounds (QACs) with hexadecyl chains [2] strongly suggest that this compound is a promising candidate for testing. You can use the data from these analogs to form initial hypotheses.
  • Consult Specialized Databases: For specific experimental data, search dedicated scientific databases such as:
    • PubChem: For general chemical properties and any submitted bioactivity screens.
    • SciFinder or Reaxys: For a comprehensive search of the chemical literature.
    • Google Scholar: Use the CAS number 79098-13-8 [4] as a search term to find any articles that may not appear in broad internet searches.

References

comparison of synthetic routes to N-hexadecylaniline

Author: Smolecule Technical Support Team. Date: February 2026

A Relevant Alkylation Protocol

The table below summarizes a general method for the N-alkylation of aniline derivatives, which can be directly applied to synthesize N-hexadecylaniline by using 1-bromohexadecane as the alkylating agent [1].

Aspect Description
Reaction Type N-Alkylation of aniline derivatives [1].
Alkylating Agents Used Benzyl chloride and allyl bromide [1].
Applicable Reagent 1-Bromohexadecane (for target synthesis).
Key Reagents Aniline derivative, alkyl halide, Triethylamine, N,N-Dimethylacetamide (DMA) [1].
Reaction Condition Reflux [1].
Role of Triethylamine Acts as a base and a halide ion scavenger [1].

Detailed Experimental Workflow: The following diagram illustrates the N-alkylation reaction setup and procedure based on the research methodology [1]:

G start Start Reaction Setup step1 Add Reagents to Flask: • Aniline derivative • Alkyl halide (e.g., 1-Bromohexadecane) • Triethylamine (base/scavenger) • Solvent (N,N-Dimethylacetamide) start->step1 step2 Set Up Reflux Apparatus: • Heat reaction mixture • Maintain at constant boiling temperature step1->step2 step3 Monitor Reaction Progress: • Use TLC (Thin-Layer Chromatography) step2->step3 step4 Work-up & Isolation: • Pour mixture into ice-water • Extract product with organic solvent • Purify (e.g., recrystallization) step3->step4 result Obtain N-Alkylated Product (this compound) step4->result

How to Proceed with Your Comparison

Since a direct comparison for this compound is not publicly available, here are practical steps to build a comprehensive guide:

  • Adapt the Protocol: Use the detailed method above with 1-bromohexadecane as a starting point. You will need to optimize reaction conditions like molar ratios, temperature, and time through laboratory experimentation.
  • Compare with Other Routes: Synthesize this compound using other common methods, such as reductive amination (using hexadecanal and aniline with a reducing agent) or using different catalysts [2]. Directly compare their yields, purity, and reaction speed.
  • Consult Specialized Databases: For more synthetic details, search Reaxys or SciFinder. These chemical databases are indispensable for finding patented routes and specific reaction conditions that are not in public articles.

References

×

XLogP3

9.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

317.308250248 g/mol

Monoisotopic Mass

317.308250248 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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